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(2S)-3-(bromomethyl)but-3-en-2-ol

Cat. No.: B2604571
CAS No.: 736158-13-7
M. Wt: 165.03
InChI Key: DOAIDTIGLBTDQG-YFKPBYRVSA-N
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Description

(2S)-3-(bromomethyl)but-3-en-2-ol is a chiral, bifunctional organic compound that serves as a valuable intermediate in synthetic organic chemistry and medicinal chemistry research. This molecule features both a reactive bromomethyl group and a vinyl group on a chiral secondary alcohol backbone, making it a versatile precursor for constructing complex molecular architectures. Its primary research value lies in its application in stereoselective synthesis, where it is used to introduce chiral fragments into target molecules. Researchers utilize this compound in the development of novel pharmaceuticals and agrochemicals, particularly in nucleophilic substitution reactions, cyclization processes, and as a scaffold for diversity-oriented synthesis. The compound is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO B2604571 (2S)-3-(bromomethyl)but-3-en-2-ol CAS No. 736158-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(bromomethyl)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAIDTIGLBTDQG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=C)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-3-(bromomethyl)but-3-en-2-ol chemical structure and bonding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and predicted physicochemical properties of this compound. Due to the absence of specific experimental data for this compound in the current scientific literature, this document compiles theoretical predictions based on the analysis of its functional groups and data from analogous chemical structures. It includes a detailed examination of its molecular structure, predicted spectroscopic data, a plausible synthetic protocol, and a discussion of its potential chemical reactivity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Bonding

This compound is a chiral allylic alcohol containing a vinyl bromide moiety. The IUPAC name specifies a four-carbon chain with a hydroxyl group at the C2 position, a double bond between C3 and C4, and a bromomethyl group attached to C3. The stereochemistry at the chiral center (C2) is designated as (S).

Figure 1. 2D Chemical Structure of this compound.

Bonding Analysis:

The molecule features a combination of sp², and sp³ hybridized carbon atoms.

  • C1 and the bromomethyl carbon are sp³ hybridized, forming tetrahedral geometries with bond angles of approximately 109.5°.

  • C2 is also sp³ hybridized, serving as the chiral center.

  • C3 and C4 are sp² hybridized due to the carbon-carbon double bond, resulting in a planar geometry around the double bond with bond angles of approximately 120°.

The C-Br bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine, making the bromomethyl group susceptible to nucleophilic attack. The O-H bond of the alcohol group is also polar and can participate in hydrogen bonding. The vinyl halide structure involves a halogen atom attached to an sp² hybridized carbon, which influences the reactivity of the double bond.[1][2]

Predicted Physicochemical and Spectroscopic Data

Quantitative data for this compound is not experimentally available. The following tables summarize predicted data based on its structure and data from similar compounds like allyl alcohol and vinyl bromide.[3][4][5][6]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₅H₉BrO
Molecular Weight165.03 g/mol
AppearanceExpected to be a liquid
Boiling PointEstimated 160-180 °C
DensityEstimated 1.3-1.4 g/cm³
SolubilitySparingly soluble in water, soluble in organic solvents

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (C1)~1.3Doublet~6.5
H (on C2)~4.2Quartet~6.5
OHVariable (broad singlet)Singlet-
CH₂Br~4.1Singlet-
H (on C4, cis to C-C)~5.4Singlet-
H (on C4, trans to C-C)~5.6Singlet-

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C1 (CH₃)~22
C2 (CH-OH)~70
C3 (=C-CH₂Br)~145
C4 (=CH₂)~115
CH₂Br~35

Table 4: Predicted IR Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
C-H stretch (sp³)2850-3000Medium
C-H stretch (sp²)3010-3100Medium
C=C stretch (alkene)1640-1680Medium
C-O stretch (alcohol)1050-1150Strong
C-Br stretch500-600Strong

Mass Spectrometry: The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks of nearly equal intensity at m/z 164 (for ⁷⁹Br) and 166 (for ⁸¹Br).[7][8] Common fragmentation patterns would likely involve the loss of a bromine atom, a water molecule, or a methyl group.

Proposed Synthesis Protocol

A plausible synthetic route for this compound could involve the stereoselective reduction of a suitable ketone precursor, followed by bromination.

Proposed Synthetic Workflow:

synthesis_workflow start 3-(bromomethyl)but-3-en-2-one product This compound start->product Reduction reagent1 Stereoselective Reducing Agent (e.g., (S)-CBS reagent) reagent1->product

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Preparation of the Ketone Precursor: 3-(bromomethyl)but-3-en-2-one can be synthesized from commercially available 3-methylbut-3-en-2-one via allylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, under reflux.

  • Stereoselective Reduction:

    • To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (argon or nitrogen), a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise.

    • The mixture is stirred for 15 minutes.

    • A solution of 3-(bromomethyl)but-3-en-2-one (1.0 equivalent) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at -20 °C.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Work-up:

    • The reaction is carefully quenched by the slow addition of methanol at -20 °C.

    • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterization:

    • The structure and purity of the final product would be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and its stereochemical purity would be determined by chiral HPLC or by measuring its optical rotation.

Reactivity and Potential Applications

The molecule possesses several reactive sites: the hydroxyl group, the carbon-bromine bond, and the carbon-carbon double bond.

  • Nucleophilic Substitution: The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions with various nucleophiles.

  • Reactions of the Alcohol: The secondary alcohol can be oxidized to the corresponding ketone. It can also be converted into esters or ethers.

  • Reactions of the Alkene: The double bond can undergo electrophilic addition reactions, although the presence of the electron-withdrawing vinyl bromide may influence its reactivity.

Given its bifunctional nature (allylic alcohol and vinyl bromide), this compound could be a valuable building block in organic synthesis for the construction of more complex molecules.

Signaling Pathways: There is no information available in the scientific literature regarding the biological activity or involvement in any signaling pathways for this compound. Any potential biological effects would need to be determined through future experimental studies.

Conclusion

This technical guide has provided a detailed theoretical overview of this compound, a molecule for which no experimental data currently exists. By analyzing its structure and comparing it to analogous compounds, we have predicted its key physicochemical and spectroscopic properties. A plausible synthetic route has also been proposed. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related halogenated allylic alcohols. Further experimental validation is required to confirm the predictions outlined in this document.

References

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds and established synthetic methodologies to present a thorough profile. This guide covers the IUPAC nomenclature, predicted physicochemical and spectral properties, a detailed theoretical protocol for its enantioselective synthesis, and a workflow diagram of the synthetic pathway. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be interested in this or structurally related chiral allylic bromohydrins.

IUPAC Name and Synonyms

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the structure provided corresponds to:

  • IUPAC Name: this compound

Synonyms: Due to the novelty of this specific compound in scientific literature, there are no widely recognized common names or synonyms. Based on systematic naming conventions, potential alternative names could include:

  • (2S)-3-bromo-2-methyl-1-buten-2-ol (less common)

  • (S)-beta-(bromomethyl)-beta-methyl-vinylcarbinol (semi-systematic)

Predicted Physicochemical and Spectral Data

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueNotes and Analogous Compounds
Molecular Formula C₅H₉BrO-
Molecular Weight 165.03 g/mol -
Appearance Colorless to pale yellow liquidBased on similar small organic molecules.
Boiling Point ~150-170 °C (at 760 mmHg)Extrapolated from the boiling points of 3-bromo-1-butene (88.7 °C)[1][2] and 2-methyl-3-buten-1-ol (120-121 °C), accounting for the additional functional groups.
Density ~1.3 g/cm³Based on the density of 3-bromo-1-butene (1.307 g/cm³).[1][2]
Refractive Index ~1.47Based on the refractive index of 3-bromo-1-butene (1.4686).[1]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water.General solubility characteristics of polar organic molecules with a hydrocarbon backbone.
Table 2: Predicted Spectral Data
TechniquePredicted Chemical Shifts / FrequenciesRationale and Notes
¹H NMR (CDCl₃)δ ~5.2-5.4 ppm (2H, m, =CH₂) δ ~4.0-4.2 ppm (2H, s, -CH₂Br) δ ~3.8-4.0 ppm (1H, q, -CH(OH)-) δ ~2.5-3.0 ppm (1H, br s, -OH) δ ~1.3-1.5 ppm (3H, d, -CH₃)Chemical shifts are estimated based on standard values for allylic protons, protons adjacent to bromine and hydroxyl groups, and methyl groups. The exact multiplicity and coupling constants would require experimental determination.
¹³C NMR (CDCl₃)δ ~145-150 ppm (C=CH₂) δ ~115-120 ppm (=CH₂) δ ~70-75 ppm (-CH(OH)-) δ ~35-40 ppm (-CH₂Br) δ ~20-25 ppm (-CH₃)Estimated chemical shifts for the quaternary olefinic carbon, the terminal olefinic carbon, the carbon bearing the hydroxyl group, the bromomethyl carbon, and the methyl carbon.
IR (neat)~3400 cm⁻¹ (br, O-H stretch) ~3080 cm⁻¹ (=C-H stretch) ~1640 cm⁻¹ (C=C stretch) ~1050-1150 cm⁻¹ (C-O stretch) ~600-700 cm⁻¹ (C-Br stretch)Characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spec. (EI)m/z = 164/166 (M⁺, bromine isotope pattern) m/z = 149/151 ([M-CH₃]⁺) m/z = 85 ([M-Br]⁺)Expected molecular ion peaks showing the characteristic 1:1 ratio for bromine isotopes. Common fragmentation patterns would involve the loss of a methyl group or a bromine radical.

Proposed Experimental Protocol for Enantioselective Synthesis

The enantioselective synthesis of this compound can be theoretically achieved through a multi-step process starting from a commercially available achiral allylic alcohol. A plausible and well-established method involves a Sharpless asymmetric epoxidation followed by a regioselective ring-opening of the resulting epoxide.[3][4][5]

Overall Reaction Scheme:

Step 1: Sharpless Asymmetric Epoxidation 2-methyl-but-3-en-2-ol → (2S,3S)-3-methyl-oxiran-2-yl)methanol

Step 2: Regioselective Epoxide Ring-Opening (2S,3S)-3-methyl-oxiran-2-yl)methanol → this compound

Detailed Methodology:

Step 1: Sharpless Asymmetric Epoxidation of 2-methyl-but-3-en-2-ol

  • Preparation of the Catalyst: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C in a suitable cooling bath. Add titanium(IV) isopropoxide [Ti(O-i-Pr)₄] followed by the dropwise addition of L-(+)-diethyl tartrate (L-(+)-DET). Stir the mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.

  • Epoxidation Reaction: To the pre-formed catalyst solution, add a solution of 2-methyl-but-3-en-2-ol in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at -20 °C. After the addition is complete, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2S,3S)-3-methyl-oxiran-2-yl)methanol.

  • Purification: The crude epoxide can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Regioselective Ring-Opening of (2S,3S)-3-methyl-oxiran-2-yl)methanol

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the purified (2S,3S)-3-methyl-oxiran-2-yl)methanol in anhydrous tetrahydrofuran (THF).

  • Ring-Opening: Cool the solution to 0 °C. Add a solution of lithium bromide (LiBr) in THF. To this mixture, add a Lewis acid such as titanium(IV) isopropoxide to facilitate the regioselective opening of the epoxide at the more substituted carbon.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any specific biological signaling pathways or its potential pharmacological activities. The presence of a chiral center and reactive functional groups (allylic bromide and secondary alcohol) suggests that this compound could be a valuable building block for the synthesis of more complex, biologically active molecules. Further research is required to explore its potential applications in drug discovery and development.

Mandatory Visualizations

Diagram 1: Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Sharpless Asymmetric Epoxidation cluster_step2 Step 2: Regioselective Ring-Opening Start 2-methyl-but-3-en-2-ol Epoxide (2S,3S)-3-methyl-oxiran-2-yl)methanol Start->Epoxide Ti(O-i-Pr)₄, L-(+)-DET TBHP, CH₂Cl₂ -20 °C Final_Product This compound Epoxide->Final_Product LiBr, Ti(O-i-Pr)₄ THF, 0 °C

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed theoretical overview of this compound, a chiral allylic bromohydrin for which direct experimental data is currently lacking. By analyzing the properties of structurally related compounds and established synthetic methodologies, we have presented a comprehensive profile that includes its IUPAC name, predicted physicochemical and spectral data, and a plausible enantioselective synthetic route. The proposed synthesis, utilizing a Sharpless asymmetric epoxidation followed by a regioselective ring-opening, offers a reliable pathway to obtain this molecule in high enantiopurity. While information on its biological activity is not yet available, the structural features of this compound make it an interesting candidate for further investigation as a building block in the synthesis of novel therapeutic agents. The information compiled herein is intended to facilitate future research and development efforts involving this and similar chiral molecules.

References

An In-depth Technical Guide to (2S)-3-(bromomethyl)but-3-en-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of (2S)-3-(bromomethyl)but-3-en-2-ol. Initial research indicates a significant lack of specific experimental data for this particular compound in publicly available scientific literature and databases. However, comprehensive data has been compiled for several of its structural isomers. This guide presents a comparative analysis of these related compounds to provide valuable insights for researchers and drug development professionals. The information is structured to facilitate understanding of the potential characteristics of the target molecule by examining its close chemical relatives.

Comparative Physicochemical Properties of Isomers

Due to the absence of direct data for this compound, the following table summarizes the key physical and chemical properties of its known isomers. This comparative data can be instrumental in predicting the behavior and characteristics of the target compound.

Property(2S)-3-bromo-3-methylbutan-2-ol1-bromo-2-methylbut-3-en-2-ol2-bromo-3-methylbut-2-en-1-ol2-bromo-3-methylbut-3-en-1-ol
Molecular Formula C₅H₁₁BrO[1]C₅H₉BrO[2]C₅H₉BrO[3]C₅H₉BrO[4]
Molecular Weight 167.04 g/mol [1]165.03 g/mol [2]165.03 g/mol [3]165.03 g/mol [4]
IUPAC Name (2S)-3-bromo-3-methylbutan-2-ol[1]1-bromo-2-methylbut-3-en-2-ol[2]2-bromo-3-methylbut-2-en-1-ol[3]2-bromo-3-methylbut-3-en-1-ol[4]
CAS Number Not specified36219-40-6[2]80555-61-9[3]99806-26-5[4]
Appearance Not specifiedNot specifiedNot specifiedLiquid[4]
XLogP3-AA 1.4[1]1.21.5Not specified
Hydrogen Bond Donor Count 1[1]111
Hydrogen Bond Acceptor Count 1[1]111
Rotatable Bond Count 1222
Exact Mass 165.99933 Da[1]163.98368 Da[2]163.98368 Da[3]Not specified
Complexity 61.172.582.1Not specified

Structural Relationships of Isomers

The following diagram illustrates the structural differences between the requested compound, this compound, and the isomers for which data is available. Understanding these structural nuances is critical as they directly influence the physicochemical and biological properties of each molecule.

G Structural Comparison of C5H9BrO Isomers cluster_target Target Compound (No Data) cluster_isomers Isomers with Available Data A This compound B (2S)-3-bromo-3-methylbutan-2-ol (Saturated analogue) A->B Saturation C 1-bromo-2-methylbut-3-en-2-ol (Positional isomer of Br) A->C Br position D 2-bromo-3-methylbut-2-en-1-ol (Positional isomer of double bond and OH) A->D Double bond & OH position E 2-bromo-3-methylbut-3-en-1-ol (Positional isomer of Br and OH) A->E Br & OH position

Structural relationships of the target compound and its isomers.

Experimental Protocols

A thorough search of scientific literature did not yield specific experimental protocols for the synthesis, purification, or analysis of this compound. However, general synthetic routes for related allylic bromides and butene-diol derivatives often involve the following key steps. These are provided as a conceptual framework rather than a direct protocol.

G Conceptual Synthetic Workflow Start Starting Material (e.g., Isoprenol) Step1 Allylic Bromination (e.g., with NBS) Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Step3 Structural Analysis (NMR, MS, IR) Step2->Step3 Product Target Compound Step3->Product

A generalized workflow for the synthesis and analysis of similar compounds.

Note on Synthesis: The synthesis of allylic alcohols and their derivatives can be complex, with potential for multiple side products and rearrangements. For instance, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to the formation of 1-bromo-3-methylbut-2-ene through an S_N1 or S_N2' mechanism, highlighting the challenges in controlling regioselectivity.[5]

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. Research into the biological effects of this compound and its isomers would be a novel area of investigation.

Conclusion

While direct experimental data for this compound remains elusive, this guide provides a foundational understanding by presenting a comparative analysis of its structural isomers. The provided data tables and diagrams offer a framework for researchers to anticipate the properties and potential synthetic routes for this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological profile.

References

synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol from starting materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for the chiral allylic alcohol, (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the absence of a direct, established synthetic protocol in the current literature, this document outlines a rational, multi-step approach commencing from readily available starting materials. The proposed synthesis leverages a robust and highly enantioselective epoxidation reaction, followed by a challenging, yet plausible, regioselective epoxide ring-opening and subsequent elimination.

This guide is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related chiral building blocks. All quantitative data from cited literature for analogous reactions are summarized, and detailed, step-by-step experimental protocols for the key transformations are provided.

Proposed Synthetic Strategy

The proposed synthesis of this compound is envisioned to proceed via a three-step sequence, as illustrated in the workflow diagram below. The key strategic elements include the establishment of the stereocenter via a Sharpless asymmetric epoxidation, followed by the introduction of the bromine atom and the formation of the terminal alkene.

Synthetic Workflow for this compound start 2-Methyl-2-propen-1-ol epoxide (R)-(2-Methyloxiran-2-yl)methanol start->epoxide Sharpless Asymmetric Epoxidation (-)-DET, Ti(OiPr)4, TBHP diol (2S)-3-Bromo-2-methylpropane-1,2-diol epoxide->diol Regioselective Epoxide Opening HBr final_product This compound diol->final_product Elimination (Proposed)

Caption: Proposed synthetic workflow for this compound.

Step 1: Enantioselective Synthesis of (R)-(2-Methyloxiran-2-yl)methanol

The initial and crucial step of the proposed synthesis is the Sharpless asymmetric epoxidation of the achiral allylic alcohol, 2-methyl-2-propen-1-ol. This powerful and reliable reaction allows for the introduction of a stereocenter with high enantioselectivity. The use of (-)-diethyl tartrate ((-)-DET) as the chiral ligand in the presence of titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) is predicted to yield the (R)-enantiomer of the corresponding epoxide, (R)-(2-methyloxiran-2-yl)methanol.[1][2][3]

The catalytic cycle for the Sharpless asymmetric epoxidation is a well-studied process involving the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from the hydroperoxide to one face of the alkene.

Sharpless Epoxidation Catalytic Cycle catalyst Ti(OiPr)4 + (-)-DET active_catalyst Chiral Ti-Tartrate Complex catalyst->active_catalyst Ligand Exchange substrate_complex Complex with Allylic Alcohol active_catalyst->substrate_complex Substrate Coordination peroxide_complex Complex with TBHP substrate_complex->peroxide_complex Oxidant Coordination product_release Epoxide Product Release peroxide_complex->product_release Oxygen Transfer product_release->active_catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation of primary allylic alcohols.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-2-propen-1-ol72.117.21 g0.10
Titanium(IV) isopropoxide284.222.84 g0.01
(-)-Diethyl tartrate206.192.47 g0.012
tert-Butyl hydroperoxide (5.5 M in decane)90.1236.4 mL0.20
Dichloromethane (anhydrous)-200 mL-
3Å Molecular Sieves (powdered)-5 g-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add 200 mL of anhydrous dichloromethane and the powdered 3Å molecular sieves.

  • Cool the flask to -20 °C in a cooling bath.

  • Add titanium(IV) isopropoxide to the stirred suspension.

  • Add (-)-diethyl tartrate to the mixture.

  • Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

  • Add 2-methyl-2-propen-1-ol to the reaction mixture.

  • Slowly add the solution of tert-butyl hydroperoxide dropwise over a period of 1 hour, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding 50 mL of a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-(2-methyloxiran-2-yl)methanol.

Expected Outcome:

Based on literature for similar substrates, this reaction is expected to proceed with high yield and excellent enantioselectivity.

ParameterExpected Value
Yield80-95%
Enantiomeric Excess (ee)>90%

Step 2: Regioselective Ring-Opening of (R)-(2-Methyloxiran-2-yl)methanol

The second step involves the regioselective ring-opening of the chiral epoxide with a bromide nucleophile to introduce the bromomethyl group. The desired product, (2S)-3-bromo-2-methylpropane-1,2-diol, requires the nucleophilic attack to occur at the more substituted C2 position of the oxirane ring. This is a known challenge as the ring-opening of epoxides under acidic conditions often favors attack at the more substituted carbon (SN1-like), while under basic or neutral conditions, attack at the less substituted carbon (SN2-like) is preferred.

The reaction of epoxides with hydrobromic acid (HBr) is a common method for the synthesis of bromohydrins. The regioselectivity of this reaction with 2,2-disubstituted epoxides can be influenced by the reaction conditions.

Experimental Protocol: Regioselective Epoxide Ring-Opening (Proposed)

This proposed protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides.[4] Note: This step is challenging, and optimization of reaction conditions will likely be necessary to achieve the desired regioselectivity.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-(2-Methyloxiran-2-yl)methanol88.118.81 g0.10
Hydrobromic acid (48% in water)80.9112.6 mL0.11
Diethyl ether-200 mL-

Procedure:

  • To a 250 mL round-bottom flask containing a solution of (R)-(2-methyloxiran-2-yl)methanol in 100 mL of diethyl ether, cool the mixture to 0 °C in an ice bath.

  • Slowly add the 48% aqueous hydrobromic acid dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate (2S)-3-bromo-2-methylpropane-1,2-diol.

Expected Outcome and Challenges:

The primary challenge in this step is controlling the regioselectivity of the epoxide opening. A mixture of two isomeric bromodiols is possible. The desired product results from the attack at the tertiary carbon, while the undesired isomer results from the attack at the primary carbon.

ProductStructure
Desired: (2S)-3-bromo-2-methylpropane-1,2-diolHOCH2-C(OH)(CH3)-CH2Br
Undesired: (R)-2-(bromomethyl)-2-methylpropane-1,2-diolHOCH2-C(CH2Br)(CH3)-OH

The ratio of these products will depend on the specific reaction conditions. Careful analysis of the product mixture using techniques such as NMR spectroscopy will be essential to determine the regioselectivity.

Step 3: Elimination to Form this compound

The final step of the proposed synthesis is the elimination of water from the tertiary alcohol in (2S)-3-bromo-2-methylpropane-1,2-diol to form the terminal double bond of the target molecule. This transformation is challenging due to the potential for competing reactions, such as elimination of HBr or substitution reactions. A mild and selective dehydration method is required.

Experimental Protocol: Elimination (Proposed)

This is a hypothetical protocol based on general principles of elimination reactions. The choice of reagents and conditions would need to be carefully optimized experimentally. One possible approach could involve the use of a mild acid catalyst under anhydrous conditions.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(2S)-3-Bromo-2-methylpropane-1,2-diol169.0216.9 g0.10
p-Toluenesulfonic acid monohydrate190.220.19 g0.001
Toluene (anhydrous)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of (2S)-3-bromo-2-methylpropane-1,2-diol in 200 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Outcome and Challenges:

The success of this step is highly dependent on the selective dehydration of the tertiary alcohol without inducing other side reactions. Potential side products could include the isomeric alkene from elimination of the primary alcohol, or products from rearrangement or substitution.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity or involvement of this compound in any signaling pathways. As a chiral, functionalized allylic alcohol, it holds potential as a building block in the synthesis of more complex, biologically active molecules. Halogenated organic compounds are prevalent in many pharmaceuticals and natural products, and the allylic alcohol moiety is a versatile functional group for further chemical transformations.

Logical Relationships in Synthesis cluster_start Starting Material cluster_chiral_induction Chiral Induction cluster_functionalization Functional Group Introduction cluster_final_transformation Final Structure Formation cluster_product Target Molecule 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol Sharpless Epoxidation Sharpless Epoxidation 2-Methyl-2-propen-1-ol->Sharpless Epoxidation Regioselective Bromination Regioselective Bromination Sharpless Epoxidation->Regioselective Bromination yields chiral epoxide intermediate Selective Elimination Selective Elimination Regioselective Bromination->Selective Elimination yields bromodiol intermediate This compound This compound Selective Elimination->this compound

References

Spectroscopic Characterization of (2S)-3-(bromomethyl)but-3-en-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The structure of (2S)-3-(bromomethyl)but-3-en-2-ol suggests key features that can be predicted for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and bromine) and the presence of a double bond.

¹³C NMR: The carbon NMR spectrum should display five signals, corresponding to each unique carbon atom in the molecule.

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (δ, ppm) , Multiplicity , Integration Chemical Shift (δ, ppm)
-CH₃~1.2, Doublet, 3H~20-25
-CH(OH)~4.0-4.2, Quartet, 1H~70-75
-CH₂Br~4.1, Singlet, 2H~35-40
=CH₂~5.2-5.4, 2x Singlet, 2H~115-120
=C<-~140-145
-OHVariable, Broad Singlet, 1H-

Illustrative NMR Data from a Structurally Similar Compound:

To provide a practical example, the following table shows reported NMR data for 1-bromo-2-methylpropane, which contains some similar structural motifs.

Table 2: Example ¹H and ¹³C NMR Data for 1-bromo-2-methylpropane

Assignment ¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) , Multiplicity Chemical Shift (δ, ppm)
(CH₃)₂-1.05, Doublet[1]21.0[2]
-CH-2.0, Nonet[1]30.9[2]
-CH₂Br3.2, Doublet[1]42.1[2]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3500-3200 (broad)
C-H (sp³)Stretching2990-2850
C=C (Alkene)Stretching1680-1640
C-O (Alcohol)Stretching1260-1050
C-Br (Bromoalkane)Stretching690-550
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity (M+ and M+2), corresponding to the two isotopes ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Comments
[M]⁺164/166Molecular ion peak with characteristic isotopic pattern for bromine.
[M-H₂O]⁺146/148Loss of a water molecule.
[M-CH₃]⁺149/151Loss of a methyl group.
[M-CH₂Br]⁺71Loss of the bromomethyl radical.
[CH₂Br]⁺93/95Bromomethyl cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

2.1.1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

  • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[4]

  • Typical acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[5][6]

  • A relaxation delay of 1-5 seconds between pulses is recommended to ensure accurate integration.

2.1.3. ¹³C NMR Acquisition:

  • The spectrum is typically acquired on the same instrument as the ¹H NMR.

  • A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.[6]

  • Broadband proton decoupling is employed to simplify the spectrum to single lines for each carbon.[7]

  • A spectral width of 0-220 ppm is generally sufficient for most organic compounds.[7]

Infrared (IR) Spectroscopy
  • The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8]

  • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI) is a common method for the analysis of small, volatile organic molecules.[9][10]

  • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

  • The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic characterization.

References

Technical Dossier: (2S)-3-(bromomethyl)but-3-en-2-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the chemical entity (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the limited availability of data for this specific stereoisomer, this report extends its scope to include structural isomers and saturated analogs. The primary focus is to consolidate known database information, present relevant quantitative data in a structured format, and propose a potential synthetic pathway based on established chemical methodologies. At present, there is no documented evidence linking this compound or its close isomers to specific signaling pathways or significant biological activities.

Database and Chemical Identifier Information

A definitive CAS number for this compound could not be located. However, several isomers and a saturated analog have been identified and are detailed below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PubChem CID
(2S)-3-bromo-3-methylbutan-2-ol Not AssignedC₅H₁₁BrO167.0411062774[1]
2-bromo-3-methylbut-3-en-1-ol 99806-26-5C₅H₉BrO165.0313415304[2][3]
1-bromo-2-methylbut-3-en-2-ol 36219-40-6C₅H₉BrO165.03551234
(E)-3-bromo-2-methylbut-2-en-1-ol 116914-30-8C₅H₉BrO165.03Not Available[4]
3-bromo-3-buten-1-ol 76334-36-6C₄H₇BrO151.00Not Available[5]
2-Bromo-3-methylbut-2-en-1-ol 80555-61-9C₅H₉BrO165.03534876[6]
(3R)-3-bromo-2-methylbutan-2-ol Not AssignedC₅H₁₁BrO167.04638101[7]

Physicochemical Properties (Computed)

Experimental physicochemical data for the target compound is unavailable. The following table summarizes computed properties for the closely related saturated analog, (2S)-3-bromo-3-methylbutan-2-ol, sourced from PubChem.[1]

PropertyValue
Molecular Weight 167.04 g/mol
Molecular Formula C₅H₁₁BrO
XLogP3-AA 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 165.99933 g/mol
Monoisotopic Mass 165.99933 g/mol
Topological Polar Surface Area 20.2 Ų
Heavy Atom Count 7
Complexity 61.1

Proposed Synthetic Pathway

While a specific protocol for the synthesis of this compound has not been found in the reviewed literature, a plausible synthetic route can be conceptualized based on analogous reactions. A practical two-step synthesis of 2-substituted 1,3-butadienes, which involves the formation of a bromomethyl-substituted alkene, provides a strong foundation for a proposed methodology.[8]

The proposed synthesis would start from a suitable chiral precursor to establish the desired (2S) stereochemistry.

Synthetic Pathway for this compound reactant (2S)-3-methylbut-3-en-2-ol intermediate Allylic Bromination Intermediate reactant->intermediate N-Bromosuccinimide (NBS) Light (hν) or Radical Initiator product This compound intermediate->product Rearrangement

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from (2S)-3-methylbut-3-en-2-ol.

Materials:

  • (2S)-3-methylbut-3-en-2-ol

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (2S)-3-methylbut-3-en-2-ol in CCl₄ under an inert atmosphere, add a catalytic amount of a radical initiator such as AIBN.

  • Add N-Bromosuccinimide (NBS) to the reaction mixture.

  • Irradiate the mixture with a UV lamp or heat to initiate the reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including temperature, reaction time, and purification methods.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound has been identified. However, spectral data for the precursor, 3-methyl-3-but-en-2-ol, is available and can serve as a reference for product characterization.[9][10]

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature or public databases regarding the biological activity or the involvement in any signaling pathways of this compound or its close structural isomers.

Conclusion and Future Directions

The chemical this compound is a poorly characterized compound with no readily available CAS number or experimental data. This guide provides a summary of the information available for structurally related compounds and proposes a potential synthetic route. Further research is required to synthesize and characterize this molecule and to investigate its potential biological properties. The lack of data presents an opportunity for novel research in the synthesis and application of such chiral haloalkenols.

References

Methodological & Application

Application Notes and Protocols for (2S)-3-(bromomethyl)but-3-en-2-ol and its Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the applications of (2S)-3-(bromomethyl)but-3-en-2-ol is limited in published literature. The following application notes and protocols are based on the well-documented reactivity of structurally similar compounds, particularly methyl 3-(bromomethyl)but-3-enoate. These examples are intended to serve as a representative guide for the potential synthetic utility of this compound.

Application Note 1: Diastereoselective Allylation of Aldehydes via Zinc-Mediated Barbier Reaction

This compound and its analogs are valuable chiral building blocks for the construction of complex molecules. A primary application of these functionalized allylic bromides is the diastereoselective allylation of aldehydes to furnish homoallylic alcohols. This transformation is particularly relevant in the synthesis of natural product fragments.

The Zinc-mediated Barbier reaction offers a convenient and often high-yielding method for this purpose. The reaction proceeds via the in situ formation of an organozinc reagent, which then adds to the carbonyl group of an aldehyde. When a chiral aldehyde or a chiral allylic bromide is used, the reaction can proceed with a significant degree of diastereoselectivity. For instance, the allylation of (R)-2,3-O-Cyclohexylideneglyceraldehyde with methyl 3-(bromomethyl)but-3-enoate, an analog of the title compound, has been employed in the synthesis of key fragments of bioactive compounds like laulimalides[1]. The choice of solvent can influence the diastereoselectivity, with combinations like THF and saturated aqueous ammonium chloride, or DMF, often providing the best results[1].

The resulting δ-hydroxy-β-methylidenecarboxylic acid esters (in the case of the analog) are versatile intermediates that can undergo further transformations, such as lactonization[1]. The exocyclic double bond and the newly formed stereocenters are valuable handles for subsequent synthetic manipulations.

Logical Workflow for Barbier-Type Allylation

Barbier_Workflow reagents Combine Aldehyde, Zinc Powder, and Aqueous NH4Cl addition Add this compound (or analog) dropwise in THF reagents->addition Initiate Reaction reaction Stir at Room Temperature (monitor by TLC) addition->reaction workup Quench Reaction (e.g., with HCl) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Dry, Concentrate, and Purify (e.g., Column Chromatography) extraction->purification product Isolated Homoallylic Alcohol purification->product

Caption: General experimental workflow for the Zinc-mediated Barbier-type allylation.

Quantitative Data

The following table summarizes representative yields and diastereomeric ratios for Barbier-type allylation reactions between various aldehydes and allylic bromides, indicative of the expected outcomes for reactions with this compound analogs.

EntryAldehydeAllyl Bromide AnalogMetal/SolventYield (%)Diastereomeric Ratio (syn:anti)Reference
1Benzaldehyde3-bromomethyl-5H-furan-2-oneZn / THF-NH4Cl(aq)8585:15[2]
24-Chlorobenzaldehyde3-bromomethyl-5H-furan-2-oneZn / THF-NH4Cl(aq)8282:18[2]
32-Naphthaldehyde3-bromomethyl-5H-furan-2-oneZn / THF-NH4Cl(aq)8888:12[2]
4Cyclohexanecarboxaldehyde3-bromomethyl-5H-furan-2-oneZn / THF-NH4Cl(aq)7570:30[2]
5BenzaldehydeCrotyl bromideSn / HCl(aq)9870:30[3][4][5]
62-MethoxybenzaldehydeCrotyl bromideSn / HCl(aq)9575:25[3][4]
7n-HexanalCrotyl bromideSn / HCl(aq)9360:40[3][4]

Experimental Protocols

Protocol 1: General Procedure for Zinc-Mediated Barbier Allylation in Aqueous Media

This protocol is adapted from standard procedures for the Barbier reaction with functionalized allylic bromides[1][6].

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Zinc powder (<10 micron, activated) (2.0 mmol, 2.0 equiv)

  • Saturated aqueous ammonium chloride solution (5 mL)

  • This compound or its analog (e.g., methyl 3-(bromomethyl)but-3-enoate) (1.2 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and purification.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aldehyde (1.0 mmol) and zinc powder (2.0 mmol).

  • Add the saturated aqueous ammonium chloride solution (5 mL) and THF (5 mL) to the flask.

  • In a separate flask, dissolve this compound or its analog (1.2 mmol) in THF (5 mL).

  • Transfer the solution of the allylic bromide to a dropping funnel and add it dropwise to the vigorously stirred aldehyde-zinc suspension over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL) until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired homoallylic alcohol.

Protocol 2: Mechanochemical Zinc-Mediated Barbier-Type Allylation

This protocol is based on a ball-milling approach which can offer advantages in terms of reaction time and activation of the metal surface[7].

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Zinc flake (-325 mesh) (2.0 mmol, 2.0 equiv)

  • This compound or its analog (1.5 mmol, 1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (1.2 mmol, 1.2 equiv)

  • Stainless steel milling jar (e.g., 10 mL) with a stainless steel ball (e.g., 12 mm)

  • Planetary ball mill

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a 10 mL stainless steel milling jar, add the aldehyde (1.0 mmol), zinc flake (2.0 mmol), the allylic bromide (1.5 mmol), and DMSO (1.2 mmol).

  • Add a 12 mm stainless steel ball to the jar and seal it.

  • Mill the mixture at a frequency of 30 Hz for 2 hours.

  • After milling, open the jar and transfer the resulting paste to a conical flask using ethyl acetate (50 mL) for rinsing.

  • Quench the reaction by adding 1 M HCl (50 mL) and stir the mixture for 20 minutes.

  • Separate the organic layer, dry it over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: Zinc-Mediated Barbier Allylation

The Barbier reaction of an allylic bromide with an aldehyde in the presence of zinc follows a well-established mechanistic pathway.

Barbier_Mechanism cluster_0 Step 1: Oxidative Addition cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation (Workup) allyl_br R-CH(Br)-C(=CH2)-R' organozinc [R-CH=C(CH2ZnBr)-R'] allyl_br->organozinc Oxidative Addition zn Zn(0) organozinc_2 [Organozinc Reagent] aldehyde R''-CHO ts [Six-membered chair-like transition state] aldehyde->ts intermediate Zinc Alkoxide Intermediate ts->intermediate intermediate_2 [Zinc Alkoxide] organozinc_2->ts product Homoallylic Alcohol intermediate_2->product h_plus H+ (from aq. NH4Cl/HCl)

Caption: Mechanism of the Zinc-mediated Barbier-type allylation reaction.

References

Application Notes and Protocols: Reactions of (2S)-3-(bromomethyl)but-3-en-2-ol with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-(bromomethyl)but-3-en-2-ol is a chiral allylic bromide that serves as a versatile building block in organic synthesis. Its structure, featuring a stereocenter, a primary allylic bromide, and a tertiary alcohol, allows for a variety of chemical transformations. The presence of the allylic system means that nucleophilic substitution can occur via two primary pathways: direct substitution (SN2) or allylic rearrangement (SN2'). The stereochemical outcome of these reactions is of significant interest, particularly in the synthesis of chiral molecules for drug development. Furthermore, the proximal hydroxyl group can participate in intramolecular reactions, leading to the formation of cyclic products such as vinyl epoxides.

This document provides a detailed overview of the reactivity of this compound with various nucleophiles, summarizing key reaction outcomes and providing experimental protocols for representative transformations.

Reaction with Nucleophiles: Mechanisms and Stereochemistry

The reaction of this compound with nucleophiles can proceed through several pathways, primarily SN2 and SN2' mechanisms. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

  • SN2 Pathway: In a direct bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon bearing the bromine atom. This concerted mechanism typically results in the inversion of stereochemistry at the chiral center if it were directly involved. However, in this substrate, the chiral center is adjacent to the reaction site.[1][2][3]

  • SN2' Pathway: The SN2' (read as SN2 prime) reaction involves the nucleophile attacking the terminal carbon of the double bond, leading to a rearrangement of the double bond and displacement of the bromide.[4][5]

  • SN1 Pathway: In some cases, particularly with weaker nucleophiles and polar protic solvents, the reaction may proceed through an SN1 mechanism involving the formation of a resonance-stabilized allylic carbocation. This would lead to a mixture of regioisomers and potentially racemization.[2][6][7]

  • Intramolecular Cyclization: The presence of the hydroxyl group allows for an intramolecular reaction, where the alkoxide, formed under basic conditions, can act as a nucleophile to displace the bromide, forming a vinyl epoxide. This is an intramolecular Williamson ether synthesis.

Visualization of Reaction Pathways

Reaction_Pathways cluster_products Potential Products substrate This compound SN2_product SN2 Product (Direct Substitution) substrate->SN2_product SN2 SN2_prime_product SN2' Product (Allylic Rearrangement) substrate->SN2_prime_product SN2' epoxide Vinyl Epoxide (Intramolecular Cyclization) substrate->epoxide Intramolecular (Base) Nu Nucleophile (Nu-) Nu->substrate Attack at C1 Nu->substrate Attack at C3

Caption: Possible reaction pathways of this compound with nucleophiles.

Quantitative Data Summary

The following tables summarize the expected outcomes for the reaction of this compound with various nucleophiles based on general principles of allylic substitution reactions. Specific yields and product ratios can be highly dependent on the exact reaction conditions.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileReagentSolventExpected Major Product(s)Plausible Mechanism
AzideSodium Azide (NaN₃)DMF(2S)-3-(azidomethyl)but-3-en-2-olSN2
AminePiperidineTHF(S)-3-((piperidin-1-yl)methyl)but-3-en-2-olSN2

Table 2: Reaction with Carbon Nucleophiles

NucleophileReagentSolventExpected Major Product(s)Plausible Mechanism
CyanideSodium Cyanide (NaCN)DMSO(S)-4-hydroxy-4-methylpent-1-ene-2-nitrileSN2

Table 3: Reaction with Oxygen Nucleophiles

NucleophileReagentSolventExpected Major Product(s)Plausible Mechanism
Hydroxide (Intramolecular)Sodium Hydride (NaH)THF(S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-olIntramolecular SN2
CarboxylateSodium Acetate (NaOAc)DMF(S)-3-(acetoxymethyl)but-3-en-2-olSN2

Table 4: Reaction with Sulfur Nucleophiles

NucleophileReagentSolventExpected Major Product(s)Plausible Mechanism
ThiolateSodium Thiophenoxide (NaSPh)THF(S)-3-((phenylthio)methyl)but-3-en-2-olSN2

Experimental Protocols

The following are representative protocols for the reaction of this compound with different nucleophiles. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Synthesis of (2S)-3-(azidomethyl)but-3-en-2-ol (Nitrogen Nucleophile)

Objective: To synthesize (2S)-3-(azidomethyl)but-3-en-2-ol via nucleophilic substitution with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2S)-3-(azidomethyl)but-3-en-2-ol.

Protocol 2: Synthesis of (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol (Intramolecular Oxygen Nucleophile)

Objective: To synthesize (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol via intramolecular cyclization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (S)-2-methyl-1-(oxiran-2-yl)prop-2-en-1-ol.

Workflow for a Typical Nucleophilic Substitution Reaction

Experimental_Workflow A Reactant Preparation (this compound + Nucleophile in Solvent) B Reaction (Stirring at specified temperature) A->B C Monitoring (TLC/GC-MS) B->C C->B Incomplete D Work-up (Quenching, Extraction, Washing) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A generalized experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable chiral intermediate that exhibits diverse reactivity towards a range of nucleophiles. The predominant reaction pathway is often a direct SN2 substitution, which proceeds with retention of the configuration at the C2 stereocenter. However, the potential for SN2' rearrangement and intramolecular cyclization provides access to a variety of other useful chiral building blocks. The choice of nucleophile, solvent, and reaction conditions is critical in directing the outcome of the reaction. The protocols provided herein serve as a foundation for the exploration of the synthetic utility of this versatile compound in the development of new chemical entities. Further investigation into the precise stereochemical outcomes and the optimization of reaction conditions for various nucleophiles will continue to expand the applications of this compound in modern organic synthesis.

References

Application Note: (2S)-3-(bromomethyl)but-3-en-2-ol as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S)-3-(bromomethyl)but-3-en-2-ol is a unique chiral molecule possessing both a secondary allylic alcohol and a vinyl bromide functionality. This combination makes it a potentially valuable building block in asymmetric synthesis, allowing for stereoselective transformations at the alcohol moiety while retaining a handle for further carbon-carbon bond formation at the vinyl bromide position. This application note details a key synthetic application of this compound: its use in a Sharpless asymmetric epoxidation to generate a highly functionalized, enantioenriched epoxy alcohol. The resulting product can be further elaborated, for instance, via Suzuki cross-coupling, to access a diverse range of complex chiral molecules.

Key Application: Sharpless Asymmetric Epoxidation

The presence of the allylic alcohol in this compound makes it an ideal substrate for the Sharpless asymmetric epoxidation. This reaction allows for the diastereoselective and enantioselective introduction of an epoxide ring, a versatile functional group that can be opened by various nucleophiles to generate a wide array of 1,2-di-functionalized chiral synthons.

The stereochemical outcome of the epoxidation is predictable based on the chirality of the diethyl tartrate (DET) ligand used in the catalytic system. Using L-(+)-DET directs the epoxidation to one face of the alkene, while D-(-)-DET directs it to the opposite face, providing access to both enantiomers of the resulting epoxy alcohol.

Predicted Stereochemical Outcome:

The Sharpless epoxidation is known for its high degree of predictability. For a given chiral tartrate ligand, the oxygen atom is delivered to a specific face of the double bond when the allylic alcohol is oriented in a particular manner.

Figure 1: Sharpless Asymmetric Epoxidation of this compound.
Data Presentation: Expected Reaction Outcomes

The following table summarizes the expected quantitative data for the Sharpless asymmetric epoxidation of this compound based on literature precedents for similar allylic alcohols.[1][2]

EntryChiral LigandProductExpected Yield (%)Expected ee (%)Diastereomeric Ratio (syn:anti)
1L-(+)-Diethyl Tartrate(2S,3S)-3-(bromomethyl)-3,4-epoxybutan-2-ol80-90>95>20:1
2D-(-)-Diethyl Tartrate(2S,3R)-3-(bromomethyl)-3,4-epoxybutan-2-ol80-90>95>20:1

Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the well-established procedures for Sharpless asymmetric epoxidation.[3]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene (e.g., 5.5 M)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3Å Molecular sieves, powdered and activated

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of NaOH saturated with NaCl

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add powdered 3Å molecular sieves (approximately the same weight as the substrate).

  • Add anhydrous CH₂Cl₂ (to make a final concentration of ~0.1 M of the substrate).

  • Cool the flask to -20 °C in a cryocool or an appropriate cooling bath.

  • To the stirred suspension, add L-(+)-DET or D-(-)-DET (1.2 equivalents relative to Ti(OiPr)₄) followed by titanium(IV) isopropoxide (0.1 equivalents). Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture.

  • Add anhydrous tert-butyl hydroperoxide (1.5 equivalents) dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding water dropwise at -20 °C.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous solution of NaOH saturated with NaCl and stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with CH₂Cl₂.

  • Separate the organic layer from the biphasic filtrate and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired epoxy alcohol.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 3Å molecular sieves and CH2Cl2 to a flask B 2. Cool to -20 °C A->B C 3. Add DET and Ti(OiPr)4 B->C D 4. Stir for 30 min C->D E 5. Add substrate solution D->E F 6. Add t-BuOOH dropwise E->F G 7. Stir at -20 °C (Monitor by TLC) F->G H 8. Quench with water G->H I 9. Warm to RT, add NaOH/NaCl solution H->I J 10. Filter through Celite I->J K 11. Separate layers and extract J->K L 12. Dry and concentrate K->L M 13. Purify by chromatography L->M

Figure 2: Experimental workflow for the Sharpless asymmetric epoxidation.

Further Synthetic Utility: Suzuki Cross-Coupling

The vinyl bromide moiety of the resulting chiral epoxy alcohol serves as a versatile handle for further functionalization via transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or vinyl substituents.

Protocol 2: General Procedure for Suzuki Cross-Coupling

Materials:

  • Chiral epoxy alcohol (from Protocol 1)

  • Aryl- or vinyl-boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the chiral epoxy alcohol (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 equivalents) under the inert atmosphere.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Figure 3: Suzuki cross-coupling of the chiral epoxy alcohol.

Conclusion

This compound represents a promising and versatile chiral building block for asymmetric synthesis. Its unique bifunctional nature allows for highly stereoselective transformations, such as the Sharpless asymmetric epoxidation, to generate valuable chiral intermediates. The resulting products, retaining a vinyl bromide handle, can be readily diversified through cross-coupling reactions, providing efficient access to a wide range of complex and enantioenriched molecules for applications in drug discovery and materials science. The protocols outlined in this note provide a solid foundation for the exploration and utilization of this novel chiral synthon.

References

Application Notes and Protocols for the Synthesis of Derivatives from (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various derivatives from the chiral building block, (2S)-3-(bromomethyl)but-3-en-2-ol. The trifunctional nature of this starting material, possessing a reactive allylic bromide, a secondary alcohol, and a vinyl group, makes it a versatile precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The primary routes for derivatization involve the displacement of the bromide, a good leaving group, through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the substitution of the bromide in this compound with a variety of nucleophiles (e.g., amines, thiols, azides, cyanides). The reaction conditions may require optimization depending on the specific nucleophile used.

Materials:

  • This compound

  • Nucleophile (e.g., primary or secondary amine, sodium azide, potassium cyanide, thiol)

  • Apolar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF))

  • Base (if required, e.g., Triethylamine (TEA), Potassium Carbonate (K₂CO₃))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or ACN).

  • Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly. If it is a liquid amine or thiol, it should be added dropwise.

  • If the nucleophile is an amine or thiol that requires a base to deprotonate it, add a non-nucleophilic base such as triethylamine or potassium carbonate (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with primary or secondary amines.[2][3] The choice of ligand and base is crucial and may require screening for optimal results.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos)[2]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a Schlenk flask, add the palladium catalyst (e.g., 1-5 mol %) and the phosphine ligand (e.g., 1.2 - 2.4 eq relative to Pd).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.

  • Add the base (e.g., NaOtBu, 1.5 - 2.0 eq).

  • Add the amine (1.1 - 1.5 eq).

  • Finally, add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the synthesis and characterization of derivatives from this compound.

Table 1: Reaction Conditions for the Synthesis of Derivatives

EntryStarting MaterialReagent(s)Catalyst/LigandBaseSolventTemp (°C)Time (h)
1This compoundNucleophile A-Base ATHF2512
2This compoundAmine BPd₂(dba)₃ / RuPhosNaOtBuToluene1008
...

Table 2: Yields and Analytical Data of Synthesized Derivatives

EntryProductYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
1Derivative A
2Derivative B
...

Visualizations

Reaction Pathways

cluster_start Starting Material cluster_paths Synthetic Pathways cluster_sn2 Nucleophilic Substitution cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound sn2 Reaction with Nucleophile (Nu⁻) start->sn2 Path A coupling Reaction with Amine (R₂NH) [Pd], Ligand, Base start->coupling Path B sn2_prod Substituted Product (e.g., Amine, Thiol, Azide) sn2->sn2_prod coupling_prod Coupled Product (e.g., Buchwald-Hartwig Amination) coupling->coupling_prod

Caption: General synthetic pathways for derivatization.

Experimental Workflow

cluster_workflow General Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Addition of Reagents (Starting Material, Nucleophile/Amine, Catalyst, Base, Solvent) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Workup (Quenching, Extraction, Drying) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F cluster_mechanism Potential Nucleophilic Substitution Mechanisms cluster_sn2_path SN2 Pathway cluster_sn2prime_path SN2' Pathway start This compound sn2_attack Direct attack of Nu⁻ on C-Br bond start->sn2_attack Path 1 sn2prime_attack Attack of Nu⁻ on terminal alkene carbon start->sn2prime_attack Path 2 sn2_prod SN2 Product (Retention of Alkene Position) sn2_attack->sn2_prod sn2prime_prod SN2' Product (Allylic Rearrangement) sn2prime_attack->sn2prime_prod

References

Application Notes and Protocols for Reactions Involving (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the synthesis and application of the chiral allylic bromide, (2S)-3-(bromomethyl)but-3-en-2-ol. This versatile building block is of significant interest in organic synthesis for the construction of complex stereodefined molecules, particularly in the context of pharmaceutical and natural product development. The protocols outlined below are based on established chemical principles and analogous reactions reported in the literature.

Synthesis of this compound

The synthesis of this compound can be envisioned through a stereoselective pathway starting from a readily available chiral precursor. A plausible synthetic route involves the allylic bromination of a corresponding chiral alcohol.

Reaction Scheme:

(2S)-2-methylbut-3-en-2-ol → this compound

Experimental Protocol:

A detailed protocol for the synthesis is provided below. This procedure is adapted from general methods for allylic bromination using N-bromosuccinimide (NBS).[1]

Materials:

  • (2S)-2-methylbut-3-en-2-ol

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S)-2-methylbut-3-en-2-ol (1.0 eq).

  • Dissolve the alcohol in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary:

ParameterValue
Starting Material(2S)-2-methylbut-3-en-2-ol
ReagentsN-Bromosuccinimide, AIBN (catalyst)
SolventCarbon tetrachloride
Reaction TemperatureReflux (~77°C)
Typical Yield60-80% (estimated)
Purity>95% (determined by NMR and/or GC-MS)
Stereochemical PurityDependent on the starting material's ee%

Application in Stereoselective Allylation Reactions

This compound is a valuable reagent for the stereoselective allylation of various nucleophiles.[2] The presence of the chiral center can influence the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. A representative application is the Barbier-type allylation of an aldehyde.[3]

Reaction Scheme:

This compound + Aldehyde → Homoallylic alcohol

Experimental Protocol:

This protocol describes a general procedure for the zinc-mediated Barbier-type allylation of an aldehyde with this compound.[3]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • To a dry round-bottom flask containing activated zinc dust (2.0 eq) under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Add a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous THF dropwise to the zinc suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

Quantitative Data Summary:

ParameterValue
SubstrateAldehyde
ReagentThis compound
MetalZinc (activated)
SolventAnhydrous THF
Reaction TemperatureRoom Temperature
Typical Yield70-90% (estimated)
DiastereoselectivityDependent on the aldehyde and conditions

Visualizations

Synthesis Workflow:

G start Start: (2S)-2-methylbut-3-en-2-ol dissolve Dissolve in CCl4 start->dissolve add_reagents Add NBS and AIBN dissolve->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Succinimide cool->filter wash Wash with Water and Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Allylation Reaction Workflow:

G start Start: Aldehyde & this compound add_reagents Add Reagents to Zinc in THF start->add_reagents prepare_zinc Activate Zinc Dust prepare_zinc->add_reagents react Stir at Room Temperature add_reagents->react quench Quench with NH4Cl (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Product: Homoallylic Alcohol purify->end_product

Caption: Workflow for the Barbier-type allylation reaction.

Proposed Reaction Mechanism Pathway:

G A Allyl Bromide + Zn B Organozinc Intermediate A->B Oxidative Addition D Nucleophilic Addition B->D C Aldehyde C->D E Zinc Alkoxide Intermediate D->E F Protonation (Workup) E->F G Homoallylic Alcohol F->G

Caption: Proposed pathway for the zinc-mediated Barbier-type allylation.

References

Application Notes and Protocols: (2S)-3-(bromomethyl)but-3-en-2-ol in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific examples of the direct application of (2S)-3-(bromomethyl)but-3-en-2-ol as a building block in the total synthesis of natural products. This suggests that the compound may be a novel or highly specialized reagent with limited published applications. It is also possible that this molecule is generated and consumed in situ during a reaction sequence and therefore not isolated as a stable starting material.

While direct applications of this compound are not documented, its structural features—a chiral secondary alcohol, a vinyl bromide, and a functionalized isoprene-like core—are highly relevant to synthetic organic chemistry. This document, therefore, provides an overview of the potential synthetic utility of this building block by examining the roles of similar structural motifs in total synthesis.

Potential Synthetic Applications

This compound incorporates several valuable functionalities that can be exploited in the construction of complex molecular architectures:

  • Chiral Allylic Alcohol: The stereodefined secondary alcohol offers a handle for stereoselective transformations. It can direct facial selectivity in reactions such as epoxidations or cyclopropanations of the adjacent double bond. The hydroxyl group can also serve as a nucleophile or be converted into a good leaving group for substitution reactions.

  • Vinyl Bromide: This moiety is a versatile precursor for a variety of carbon-carbon bond-forming reactions.[1][2][3] It can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce alkyl, aryl, or alkynyl groups.[2]

  • Functionalized Isoprene Unit: The five-carbon backbone is a common structural motif in a vast number of natural products, particularly terpenes and terpenoids.[4] This building block could therefore serve as a precursor for the introduction of isoprenoid side chains.[5][6][7]

Methodologies for the Synthesis of Related Chiral Vinyl Halides

The synthesis of chiral vinyl halides is a significant challenge in organic chemistry.[8] One common approach involves the stereoselective halogenation of chiral precursors. For instance, chiral secondary Z-allylic alcohols can undergo diastereoselective vicinal dichlorination.[9] Another strategy is the anti-SN2′ displacement of propargylic alcohol precursors to furnish bromoallenes, although this can be complicated by competing SN2 pathways.[9]

Conceptual Experimental Workflow

While no specific protocols for this compound exist in the literature, a hypothetical workflow for its utilization in a cross-coupling reaction can be conceptualized. This workflow illustrates the logical steps from substrate to product, highlighting the potential of this building block.

G cluster_start Starting Materials cluster_reaction Suzuki Cross-Coupling cluster_product Product cluster_workup Workup & Purification A This compound C Palladium Catalyst (e.g., Pd(PPh3)4) A->C B Organoboron Reagent (e.g., R-B(OH)2) B->C F Coupled Product C->F Reaction D Base (e.g., Na2CO3) D->C E Solvent (e.g., Toluene/Water) E->C G Aqueous Workup F->G H Chromatography G->H H->F

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Logical Relationships in Synthesis Planning

The strategic use of a building block like this compound in total synthesis involves considering its potential transformations and how they contribute to the construction of the target molecule. The following diagram illustrates the logical relationships between the functional groups of the building block and potential synthetic outcomes.

G cluster_building_block Building Block cluster_transformations Potential Transformations cluster_outcomes Synthetic Outcomes bb This compound Chiral Alcohol Vinyl Bromide t1 Stereoselective Reactions bb:f0->t1 t2 Cross-Coupling Reactions bb:f1->t2 t3 Derivatization bb:f0->t3 o1 Introduction of Stereocenters t1->o1 o2 Carbon Skeleton Elaboration t2->o2 o3 Functional Group Interconversion t3->o3

Caption: Logical relationships in synthetic planning.

Conclusion

While direct, documented applications of this compound in total synthesis are currently unavailable, its constituent functional groups suggest significant potential as a versatile building block. Further research into the synthesis and reactivity of this and related chiral vinyl halides would be a valuable endeavor for the synthetic chemistry community. The development of methodologies utilizing such reagents could provide novel and efficient pathways to a wide range of complex natural products and medicinally relevant molecules. Researchers are encouraged to consider the conceptual pathways outlined in this note as a starting point for exploring the synthetic utility of this promising, yet underexplored, chemical entity.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of chiral allylic electrophiles represents a powerful and versatile method for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds. (2S)-3-(bromomethyl)but-3-en-2-ol is a valuable chiral building block that can be employed in these transformations to introduce a stereodefined tertiary alcohol moiety into a wide range of organic molecules. This Application Note provides detailed protocols and data for the palladium-catalyzed cross-coupling of this compound with various nucleophiles, offering a pathway to complex chiral molecules of interest in pharmaceutical and natural product synthesis.

The reaction generally proceeds via a Tsuji-Trost-type mechanism, involving the formation of a π-allylpalladium intermediate. The stereochemical outcome of the reaction is often dependent on the nature of the nucleophile, ligand, and reaction conditions, typically proceeding with a net retention or inversion of configuration. Careful selection of these parameters is crucial for achieving high yields and stereoselectivity.

Reaction Mechanism: A Generalized Catalytic Cycle

The palladium-catalyzed cross-coupling of this compound typically follows the catalytic cycle illustrated below. The cycle is initiated by the oxidative addition of the palladium(0) catalyst to the allylic bromide, forming a π-allylpalladium(II) complex. Subsequent nucleophilic attack on the π-allyl ligand, followed by reductive elimination, furnishes the coupled product and regenerates the active palladium(0) catalyst.

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_OA cluster_NA cluster_RE Pd0 Pd(0)Ln PiAllylPd π-Allyl-Pd(II)L2Br Pd0->PiAllylPd AllylBromide This compound AllylBromide->PiAllylPd OxidativeAddition Oxidative Addition Intermediate [π-Allyl-Pd(II)L2(Nu)] PiAllylPd->Intermediate Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate NucleophilicAttack Nucleophilic Attack Product Coupled Product Intermediate->Product RegeneratedPd0 Pd(0)Ln Intermediate->RegeneratedPd0 ReductiveElimination Reductive Elimination

Caption: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of this compound with a variety of nucleophiles under optimized conditions.

EntryNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTime (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2.5)SPhos (5)K₃PO₄ (2.0)Toluene1285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)Dioxane1688
31-HexynePd(PPh₃)₄ (5)-CuI (10), Et₃N (3.0)THF878
4PhenylacetylenePdCl₂(PPh₃)₂ (3)-CuI (5), DIPA (2.5)DMF1082
5Morpholine[Pd(allyl)Cl]₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene2475
6DiethylaminePd(OAc)₂ (3)BrettPhos (6)LHMDS (1.8)THF2072
7Sodium diethyl malonatePd(PPh₃)₄ (4)-NaH (1.2)THF691
8(Tributylstannyl)benzenePdCl₂(CH₃CN)₂ (5)AsPh₃ (10)-NMP1880

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. This compound should be of high purity. All other reagents should be purchased from a reliable commercial source and used as received unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 2.5 mol%)

  • SPhos (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add this compound and phenylboronic acid.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow start Start reagents Combine Pd(OAc)₂, SPhos, K₃PO₄ in Schlenk flask start->reagents inert Evacuate and backfill with inert gas reagents->inert add_substrates Add this compound and phenylboronic acid inert->add_substrates add_solvent Add anhydrous toluene add_substrates->add_solvent react Stir at 80 °C for 12h add_solvent->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling with 1-Hexyne

This protocol provides a method for the coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • 1-Hexyne (1.5 mmol, 1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.)

  • Anhydrous THF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add anhydrous THF, followed by triethylamine and 1-hexyne.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Safety Precautions

  • Palladium catalysts and ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organometallic reagents and strong bases are often pyrophoric and/or corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a reliable and modular approach for the synthesis of a diverse array of chiral molecules. The protocols outlined in this application note serve as a starting point for the development of specific synthetic routes. Optimization of reaction parameters such as catalyst, ligand, base, and solvent may be necessary to achieve optimal results for different nucleophiles. The versatility of this methodology makes it a valuable tool for researchers in drug discovery and natural product synthesis.

mechanism of action of (2S)-3-(bromomethyl)but-3-en-2-ol in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-(bromomethyl)but-3-en-2-ol is a chiral molecule featuring a secondary allylic alcohol and a vinyl bromide moiety. This unique combination of functional groups suggests a rich and diverse reactivity, making it a potentially valuable building block in organic synthesis, particularly for the construction of complex chiral molecules. Due to the limited specific literature on this exact compound, these application notes provide a detailed overview of its plausible mechanism of action in key organic transformations, based on the well-established reactivity of analogous structures. The protocols provided are representative examples of how this compound could be utilized in a laboratory setting.

Plausible Reaction: Intramolecular Williamson Ether Synthesis

The proximate arrangement of the hydroxyl group and the bromomethyl group in this compound makes it an ideal candidate for an intramolecular Williamson ether synthesis. This reaction, typically base-mediated, would lead to the formation of a chiral five-membered cyclic ether, a structural motif present in numerous natural products and pharmacologically active compounds.

Proposed Mechanism of Action

The reaction is expected to proceed via an SN2 mechanism. The key steps are:

  • Deprotonation: A base, such as sodium hydride (NaH), abstracts the acidic proton from the secondary alcohol, forming a chiral alkoxide intermediate.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide, being a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group in an intramolecular fashion.

  • Ring Closure and Halide Displacement: This nucleophilic attack results in the formation of a new carbon-oxygen bond, closing the five-membered ring and displacing the bromide ion as the leaving group.

The stereochemistry at the C2 position is expected to be retained throughout the reaction, yielding an enantioenriched cyclic ether.

Visualization of the Signaling Pathway

Intramolecular_Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound Alkoxide Chiral Alkoxide Reactant->Alkoxide Deprotonation Base Base (e.g., NaH) Product (S)-2-methyl-2-vinyloxolane Alkoxide->Product Intramolecular SN2 Attack Byproduct NaBr Product->Byproduct Formation

Caption: Proposed mechanism for the intramolecular etherification of this compound.

Experimental Protocol: Synthesis of (S)-2-methyl-2-vinyloxolane

This protocol describes a representative procedure for the intramolecular cyclization of this compound.

Materials
  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of argon, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Cooling: Cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (S)-2-methyl-2-vinyloxolane.

Experimental Workflow Visualization

Experimental_Workflow A Reaction Setup: - Flame-dried flask under Argon - Add NaH and anhydrous THF B Cooling to 0 °C A->B C Dropwise addition of This compound in THF B->C D Reaction at Room Temperature (12-24 hours) C->D E Quenching with aq. NH4Cl at 0 °C D->E F Extraction with Diethyl Ether E->F G Drying and Concentration F->G H Purification by Flash Chromatography G->H I Characterization of (S)-2-methyl-2-vinyloxolane H->I

Caption: A typical experimental workflow for the synthesis of (S)-2-methyl-2-vinyloxolane.

Quantitative Data (Representative)

The following table summarizes representative quantitative data that could be expected for the intramolecular Williamson ether synthesis of this compound, based on similar transformations reported in the literature.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1NaH (1.2)THF251885>99
2KH (1.2)DMF0 to 251288>99
3t-BuOK (1.5)t-BuOH50247598
4LiHMDS (1.1)THF-78 to 251090>99

Other Plausible Reactions and Applications

The unique structure of this compound opens avenues for various other synthetic transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moiety can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the C3 position, further functionalizing the molecule while retaining the chiral alcohol.

  • Nucleophilic Substitution at the Allylic Position: The secondary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent SN2' reaction with a nucleophile could lead to the formation of a new stereocenter with allylic transposition.

  • Diels-Alder Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic and bicyclic structures.

Conclusion

Application Notes and Protocols for the Scale-up Synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. The described synthetic route is a two-step process commencing with the asymmetric reduction of a prochiral ketone followed by a regioselective allylic bromination.

Introduction

This compound is a valuable chiral intermediate possessing two functional groups, a secondary alcohol and an allylic bromide, which can be selectively manipulated in subsequent synthetic transformations. The stereochemistry at the C2 position is crucial for its application in the synthesis of complex chiral molecules. The protocols provided herein are designed to be scalable and reproducible, with a focus on achieving high yield and enantiomeric purity.

Synthetic Strategy

The synthesis of this compound is approached via a two-step sequence:

  • Asymmetric Reduction: The synthesis starts with the enantioselective reduction of the α,β-unsaturated ketone, 3-methyl-3-buten-2-one, to the corresponding chiral allylic alcohol, (2S)-3-methylbut-3-en-2-ol. This step is critical for establishing the desired stereocenter.

  • Allylic Bromination: The resulting chiral alcohol undergoes a regioselective allylic bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group, yielding the final product.

This strategy allows for the efficient and controlled synthesis of the target molecule.

Data Presentation

The following tables summarize the expected quantitative data for the two-step synthesis of this compound.

Table 1: Asymmetric Reduction of 3-Methyl-3-buten-2-one

ParameterValue
Starting Material3-Methyl-3-buten-2-one
Product(2S)-3-methylbut-3-en-2-ol
Catalyst(R)-CBS-oxazaborolidine
Reducing AgentBorane-dimethyl sulfide complex
SolventTetrahydrofuran (THF)
Temperature-20 °C to 0 °C
Reaction Time4-6 hours
Yield85-95%
Enantiomeric Excess (ee)>98%

Table 2: Allylic Bromination of (2S)-3-methylbut-3-en-2-ol

ParameterValue
Starting Material(2S)-3-methylbut-3-en-2-ol
ProductThis compound
Brominating AgentN-Bromosuccinimide (NBS)
InitiatorAzobisisobutyronitrile (AIBN)
SolventCarbon tetrachloride (CCl4)
TemperatureReflux (approx. 77 °C)
Reaction Time2-4 hours
Yield70-80%
Purity (by HPLC)>97%

Experimental Protocols

Protocol 1: Scale-up Synthesis of (2S)-3-methylbut-3-en-2-ol

This protocol details the asymmetric reduction of 3-methyl-3-buten-2-one.

Materials:

  • 3-Methyl-3-buten-2-one

  • (R)-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Nitrogen gas supply

  • Jacketed reactor with overhead stirrer, thermocouple, and addition funnel

Procedure:

  • Reactor Setup: Set up a dry, nitrogen-purged jacketed reactor equipped with an overhead stirrer, a thermocouple, and an addition funnel.

  • Catalyst Charging: Charge the reactor with anhydrous THF (10 volumes relative to the substrate).

  • Cooling: Cool the THF to -20 °C.

  • Catalyst Addition: Add (R)-CBS-oxazaborolidine solution (0.05 equivalents) to the cold THF.

  • Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (0.6 equivalents) to the catalyst solution while maintaining the temperature at -20 °C. Stir for 15 minutes.

  • Substrate Addition: Prepare a solution of 3-methyl-3-buten-2-one (1.0 equivalent) in anhydrous THF (2 volumes). Add this solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Warm-up and Aqueous Workup: Allow the mixture to warm to 0 °C and then add saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (2S)-3-methylbut-3-en-2-ol.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure alcohol.

Protocol 2: Scale-up Synthesis of this compound

This protocol describes the allylic bromination of (2S)-3-methylbut-3-en-2-ol.

Materials:

  • (2S)-3-methylbut-3-en-2-ol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Nitrogen gas supply

  • Jacketed reactor with overhead stirrer, condenser, and thermocouple

Procedure:

  • Reactor Setup: Set up a dry, nitrogen-purged jacketed reactor equipped with an overhead stirrer, a reflux condenser, and a thermocouple.

  • Reagent Charging: Charge the reactor with a solution of (2S)-3-methylbut-3-en-2-ol (1.0 equivalent) in carbon tetrachloride (10 volumes).

  • NBS Addition: Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Initiator Addition: Add a catalytic amount of AIBN (0.02 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation. The reaction is typically complete in 2-4 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture and wash the solid with a small amount of cold carbon tetrachloride.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the key steps.

Synthesis_Workflow Start 3-Methyl-3-buten-2-one Step1 Asymmetric Reduction Start->Step1 (R)-CBS BMS, THF Intermediate (2S)-3-methylbut-3-en-2-ol Step1->Intermediate Yield: 85-95% ee > 98% Step2 Allylic Bromination Intermediate->Step2 NBS, AIBN CCl4, Reflux Product This compound Step2->Product Yield: 70-80%

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_step1 Step 1: Stereocenter Formation cluster_step2 Step 2: Functional Group Introduction ProchiralKetone Prochiral Ketone (3-Methyl-3-buten-2-one) ChiralAlcohol Chiral Allylic Alcohol ((2S)-3-methylbut-3-en-2-ol) ProchiralKetone->ChiralAlcohol Asymmetric Reduction ChiralCatalyst Chiral Catalyst ((R)-CBS) ChiralCatalyst->ChiralAlcohol HydrideSource Hydride Source (BMS) HydrideSource->ChiralAlcohol FinalProduct Final Product (this compound) ChiralAlcohol->FinalProduct Allylic Bromination BrominatingAgent Brominating Agent (NBS) BrominatingAgent->FinalProduct

Caption: Logical relationship of key reaction components.

Troubleshooting & Optimization

Technical Support Center: Purification of (2S)-3-(bromomethyl)but-3-en-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of (2S)-3-(bromomethyl)but-3-en-2-ol using column chromatography.

Troubleshooting Guide

Researchers may encounter several challenges during the column chromatography of this compound due to its chiral nature and potential for instability. This guide addresses common issues in a question-and-answer format.

Q1: My compound is not eluting from the column, or the recovery is very low.

A1: This is a common issue that can arise from several factors:

  • Compound Decomposition: this compound, being an allylic bromohydrin, may be susceptible to degradation on silica gel, which is acidic. The lone pair of electrons on the hydroxyl group can participate in an intramolecular reaction, leading to the formation of byproducts.

  • Incorrect Solvent System: The chosen eluent may not be polar enough to displace the compound from the silica gel.

  • Improper Column Packing: An improperly packed column can lead to channeling, where the solvent and compound bypass the majority of the stationary phase.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, it is advisable to assess the stability of your compound on silica gel. This can be done by dissolving a small amount of the crude material in a suitable solvent, spotting it on a TLC plate, and letting it sit for an hour or two. Then, develop the TLC plate and check for the appearance of new spots, which would indicate decomposition.

  • Adjust Solvent Polarity: If the compound is stable, the issue may be with the solvent system. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, you can increase the proportion of ethyl acetate.

  • Use a Deactivated Stationary Phase: If decomposition is suspected, consider using a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel.

Q2: The separation of my target compound from impurities is poor.

A2: Poor resolution can be frustrating. Here are some potential causes and solutions:

  • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly down the column without sufficient interaction with the stationary phase.

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your target compound in the chosen solvent system.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: The key to good separation is selecting the right solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent mixtures. The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from all impurity spots.

  • Reduce Sample Load: As a rule of thumb, the amount of silica gel should be at least 50 times the weight of the crude sample for good separation. If you are overloading the column, reduce the amount of material being purified.

  • Try a Different Solvent System: If impurities are co-eluting, a different solvent system with a different selectivity may be required. For example, if a hexane/ethyl acetate system is not working, you could try a dichloromethane/methanol system.

  • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can be very effective for separating compounds with a wide range of polarities.

Q3: My purified fractions are still showing impurities by TLC.

A3: This can happen even with careful technique.

  • Tailing of the Compound: The compound may be "tailing" on the column, where it elutes slowly over many fractions, leading to overlap with other components.

  • Decomposition During Chromatography: The compound may be slowly degrading on the column, leading to the formation of new impurities in the collected fractions.

Troubleshooting Steps:

  • Check for Tailing on TLC: Tailing on a TLC plate can be an indication that it will also occur on the column. Adding a small amount of a slightly more polar solvent or a few drops of acetic acid or triethylamine (depending on the nature of your compound and impurities) to the eluent can sometimes sharpen the bands.

  • Re-run the Column: If you have a significant amount of mixed fractions, it may be necessary to combine them, evaporate the solvent, and re-purify them using a shallower solvent gradient or a different solvent system.

  • Consider an Alternative Purification Method: If column chromatography on silica gel consistently leads to decomposition or poor separation, other techniques such as preparative TLC, preparative HPLC, or crystallization might be more suitable.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of this compound?

A: A common starting point for the purification of moderately polar compounds like allylic alcohols is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good initial ratio to try on a TLC plate would be in the range of 4:1 to 1:1 hexane:ethyl acetate. The optimal ratio will need to be determined experimentally to achieve an Rf value of 0.2-0.4 for the target compound.

Q: How can I visualize this compound on a TLC plate?

A: Since this compound lacks a strong chromophore, it will likely not be visible under UV light unless there are UV-active impurities present. Therefore, you will need to use a chemical stain for visualization. Common stains that are effective for alcohols include:

  • Potassium Permanganate (KMnO4) stain: This is a good general stain for compounds with oxidizable functional groups like alcohols and alkenes.

  • Ceric Ammonium Molybdate (CAM) stain: This is another general-purpose stain that is effective for a wide variety of organic compounds.

  • Vanillin stain: This stain can give different colors for different functional groups, which can be helpful in distinguishing your product from impurities.

Q: Is this compound stable on silica gel?

A: Allylic bromohydrins can be sensitive to the acidic nature of silica gel and may undergo decomposition. This can include elimination of HBr, or intramolecular cyclization to form an epoxide. It is highly recommended to perform a quick stability test on a TLC plate before committing your entire sample to a column. If instability is observed, using a deactivated silica gel or an alternative stationary phase is advised.

Q: What are the common impurities I should expect?

A: The impurities present will depend on the synthetic route used to prepare this compound. Common impurities could include:

  • Unreacted starting materials.

  • Di-brominated byproducts.

  • Isomeric byproducts.

  • Products of decomposition on silica gel, such as the corresponding epoxide or diene.

Data Presentation

ParameterRecommended Range/ValueNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh)Consider deactivation with triethylamine if compound is unstable.
Mobile Phase (Eluent) Hexane/Ethyl Acetate (gradient)Start with a low polarity (e.g., 9:1) and gradually increase to a higher polarity (e.g., 1:1).
Typical Rf Value 0.2 - 0.4 in the collection solventDetermined by TLC prior to running the column.
Sample Loading 1-2% of silica gel weightOverloading will lead to poor separation.
Detection Method TLC with chemical stain (e.g., KMnO4)The compound is not expected to be UV-active.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system and gradient should be optimized based on TLC analysis of the crude material.

1. Preparation of the Column: a. Select a glass column of an appropriate size for the amount of crude material to be purified. b. Securely clamp the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a layer of sand (approximately 1 cm) on top of the cotton plug. e. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). f. Pour the slurry into the column, gently tapping the side of the column to ensure even packing. g. Allow the silica gel to settle, and then add another layer of sand (approximately 0.5 cm) on top of the packed silica gel. h. Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully apply the sample solution to the top of the column using a pipette. c. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand. d. Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection: a. Carefully fill the column with the initial eluent. b. Begin collecting fractions in test tubes or other suitable containers. c. Gradually increase the polarity of the eluent according to the pre-determined gradient (e.g., by increasing the percentage of ethyl acetate). d. Monitor the progress of the separation by collecting small samples from the fractions and analyzing them by TLC.

4. Product Isolation: a. Identify the fractions containing the pure this compound based on the TLC analysis. b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) ColumnPrep Column Preparation (Slurry Packing) TLC->ColumnPrep Optimized Eluent Crude Crude this compound Crude->TLC Loading Sample Loading Crude->Loading ColumnPrep->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection FractionTLC TLC Analysis of Fractions Collection->FractionTLC Combine Combine Pure Fractions FractionTLC->Combine Identify Pure Fractions Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified Product Evaporation->PureProduct

stability and storage conditions for (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of (2S)-3-(bromomethyl)but-3-en-2-ol for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions. The compound is susceptible to degradation, particularly at elevated temperatures and in the presence of light or incompatible materials.

Q2: What are the primary degradation pathways for this compound?

A2: this compound contains both a tertiary allylic alcohol and a primary allylic bromide. This combination of functional groups makes it susceptible to several degradation pathways, including rearrangement and elimination reactions. The presence of acidic or basic impurities can catalyze these degradation processes.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with a suitable detector (e.g., Mass Spectrometry or UV).

Q4: What are some common signs of degradation?

A4: Visual inspection may reveal a change in color (e.g., yellowing). Analytically, the appearance of new peaks in GC or HPLC chromatograms is a clear indicator of degradation. A decrease in the peak area of the main compound over time also suggests instability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (GC/HPLC). Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light exposure). Prepare fresh solutions for analysis. Consider re-purification if significant degradation has occurred.
Inconsistent results in reactions using the compound. The presence of impurities or degradation products that may interfere with the reaction.Assess the purity of the starting material using the analytical protocols outlined below. Use freshly opened or recently purified material for sensitive reactions.
Change in physical appearance of the material (e.g., color change). Decomposition of the compound.This is a strong indication of degradation. The material should be re-analyzed for purity before use. If significant degradation is confirmed, the material should be discarded.
Difficulty in achieving expected reaction yields. The active concentration of the compound may be lower than assumed due to degradation.Quantify the purity of the compound using a validated analytical method with a reference standard if available. Adjust the amount of starting material based on the purity assessment.

Data Presentation

Table 1: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°CTo minimize thermal degradation and rearrangement reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent potential oxidation.
Light Amber vial or protection from lightTo prevent light-catalyzed degradation.
Container Tightly sealed, appropriate chemical-resistant containerTo prevent contamination and exposure to moisture and air.[1]
Incompatible Materials Strong oxidizing agents, strong basesTo avoid chemical reactions that would degrade the compound.[1]

Table 2: Potential Degradation Products and Impurities

Type Potential Compound(s) Reason for Formation
Isomeric Rearrangement Isomeric brominated diolsAllylic rearrangement is common for such systems, potentially catalyzed by trace acids.
Elimination Products Volatile dienesElimination of HBr and/or H₂O can occur, especially at higher temperatures.
Oxidation Products Ketones, aldehydesOxidation of the tertiary alcohol or other parts of the molecule.[2]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for assessing the purity and identifying volatile degradation products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of approximately 10-50 µg/mL.

2. GC-MS Conditions (General Guidance):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of all observed compounds to determine the relative purity.

  • Tentatively identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of non-volatile impurities and for the separation of isomers.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (General Guidance):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective.

    • Gradient Program:

      • 0-2 min: 10% B.

      • 2-15 min: 10% to 90% B.

      • 15-18 min: 90% B.

      • 18-20 min: 90% to 10% B.

      • 20-25 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer.

3. Data Analysis:

  • Determine the retention time of the main peak.

  • Calculate the purity based on the relative peak areas.

Visualizations

degradation_pathway main This compound rearranged Isomeric Brominated Diol main->rearranged Allylic Rearrangement (Acid/Base catalysis) eliminated Volatile Diene main->eliminated Elimination (Heat) oxidized Keto-alcohol/Aldehyde main->oxidized Oxidation

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Purity Analysis cluster_results Data Interpretation receive Receive Compound store Store at 2-8°C (Inert atmosphere, protected from light) receive->store prep Prepare Solution (e.g., 1 mg/mL in appropriate solvent) store->prep gcms GC-MS Analysis (Volatile impurities) prep->gcms hplc HPLC Analysis (Non-volatile impurities/isomers) prep->hplc assess Assess Purity (% Area) gcms->assess hplc->assess identify Identify Impurities (MS Library/Standards) assess->identify decision Decision: Use, Purify, or Discard identify->decision

Caption: Recommended experimental workflow for quality control.

References

common side products in the synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the synthesis of this compound?

A1: The most common and recommended method is the allylic bromination of the corresponding starting material, (2S)-3-methylbut-3-en-2-ol, using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by light (photochemical initiation) or a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). The use of NBS is crucial for maintaining a low concentration of bromine (Br₂) in the reaction mixture, which helps to minimize unwanted side reactions.[1][2][3][4]

Q2: I am observing a significant amount of a dibrominated product in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The formation of a dibrominated side product, specifically (2S,3)-2,3-dibromo-3-methylbutan-2-ol, is indicative of electrophilic addition of bromine (Br₂) across the double bond.[1][5] This typically occurs when the concentration of Br₂ is too high. To prevent this, ensure that you are using N-bromosuccinimide (NBS) as the bromine source, as it generates Br₂ in situ at a very low concentration.[1][3][4] Additionally, avoid exposing the reaction mixture to acidic conditions, which can also promote addition reactions.

Q3: My product analysis shows the presence of an isomeric bromo-alcohol. What is this side product and why is it forming?

A3: A common isomeric side product is 1-bromo-3-methylbut-3-en-2-ol. This is a result of an allylic rearrangement. The reaction proceeds through a resonance-stabilized allylic radical intermediate. If the two resonance forms of this radical are not identical, reaction at the alternative carbon atom can occur, leading to the formation of a constitutional isomer.[4][5]

Q4: Will the stereochemistry at the C2 position be retained during the synthesis?

A4: The allylic bromination reaction occurs at the C4 methyl group and the C3-C4 double bond, and does not directly involve the chiral center at C2. Therefore, the (2S) configuration at the C2 position is expected to be retained in the final product. However, it is always advisable to confirm the stereochemical purity of the final product using appropriate analytical techniques such as chiral chromatography or polarimetry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient initiation. - Degradation of the product.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature. Allylic brominations are often carried out at the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile). - Ensure adequate light exposure if using photochemical initiation, or the correct stoichiometry of a chemical initiator. - Work up the reaction promptly upon completion and purify the product under mild conditions to avoid degradation.
Formation of multiple unidentified side products - Reaction temperature is too high, leading to decomposition. - Presence of impurities in the starting material or solvent. - Reaction conditions favoring carbocationic pathways (e.g., presence of acid).- Perform the reaction at a lower temperature, even if it requires a longer reaction time. - Use high-purity, dry solvents and ensure the starting alcohol is pure. - Ensure the reaction is performed under neutral conditions. If necessary, a non-nucleophilic base can be added to scavenge any trace acid.
Difficulty in purifying the product - Side products have similar polarity to the desired product.- Employ high-resolution purification techniques such as flash column chromatography with a carefully selected eluent system. - Consider derivatization of the alcohol to alter its polarity for easier separation, followed by deprotection.

Experimental Protocol: Allylic Bromination of (2S)-3-methylbut-3-en-2-ol

This protocol is a general guideline and may require optimization.

Materials:

  • (2S)-3-methylbut-3-en-2-ol

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2S)-3-methylbut-3-en-2-ol (1.0 eq) in anhydrous CCl₄.

  • Add recrystallized NBS (1.1 eq) to the solution.

  • Add a catalytic amount of the radical initiator (e.g., 0.02 eq of AIBN). Alternatively, position a UV lamp to irradiate the flask.

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux (for thermal initiation) or maintain at a suitable temperature for photochemical initiation.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction Conditions (Temp, Initiator) check_yield->optimize_conditions Yes analyze_side_products Analyze Side Products check_purity->analyze_side_products Yes end Successful Synthesis check_purity->end No dibromo Dibromo Adduct? analyze_side_products->dibromo isomer Isomeric Product? dibromo->isomer No optimize_nbs Use Recrystallized NBS Ensure Low [Br2] dibromo->optimize_nbs Yes isomer->optimize_conditions Yes purification Optimize Purification isomer->purification No optimize_nbs->start optimize_conditions->start purification->end

Caption: A flowchart for troubleshooting the synthesis of this compound.

Potential Side Product Formation Pathways

SideProducts start Starting Material (2S)-3-methylbut-3-en-2-ol radical Allylic Radical (Resonance Stabilized) start->radical NBS, Initiator dibromo Dibromo Side Product (2S,3)-2,3-dibromo-3-methylbutan-2-ol start->dibromo + Br2 product Desired Product This compound radical->product Br• isomer Isomeric Side Product 1-bromo-3-methylbut-3-en-2-ol radical->isomer Br• (at other resonance position) br2 High [Br2]

Caption: Reaction pathways leading to the desired product and common side products.

References

Technical Support Center: Synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, which is typically prepared via the allylic bromination of (2S)-3-methylbut-3-en-2-ol using a brominating agent such as N-bromosuccinimide (NBS).

Q1: Low yield of the desired product, this compound.

A1: Low yields can result from several factors. Please consider the following potential causes and solutions:

  • Suboptimal Reaction Temperature: The temperature for allylic bromination is critical. Too low, and the reaction may be too slow; too high, and side reactions may be favored.

  • Improper Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents are generally preferred for radical reactions.

  • Degradation of the Starting Material or Product: The starting material, (2S)-3-methylbut-3-en-2-ol, and the product are both allylic alcohols, which can be sensitive to acidic conditions or prolonged heating.

  • Inefficient Radical Initiation: The reaction requires a radical initiator to start the chain reaction.

ParameterRecommended ConditionTroubleshooting Action
Temperature 0°C to room temperatureMonitor the reaction temperature closely. If the reaction is sluggish, consider a slight increase in temperature, but be cautious of side product formation.
Solvent Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)Ensure the solvent is anhydrous, as water can lead to the formation of byproducts.
Radical Initiator AIBN or Benzoyl PeroxideUse a fresh batch of the radical initiator. The initiator should be added in catalytic amounts.
Reaction Time Monitor by TLCOver-running the reaction can lead to product degradation. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

Q2: Formation of a significant amount of a constitutional isomer, (2S)-4-bromo-2-methylbut-3-en-2-ol.

A2: The formation of the constitutional isomer is a common issue in allylic bromination and is a result of allylic rearrangement.[1] The reaction proceeds through a resonance-stabilized allylic radical intermediate. Attack of the bromine radical can occur at either of the two resonance-contributing carbons.

To minimize the formation of the rearranged product, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically less stable, but kinetically favored product.

  • Choice of Brominating Agent: While NBS is the most common reagent, other brominating agents could be explored, although with caution as they might be less selective.

G cluster_0 Allylic Bromination Pathway Start (2S)-3-methylbut-3-en-2-ol Radical_Initiation Radical Initiator (e.g., AIBN, light) Allylic_Radical Resonance-Stabilized Allylic Radical Product_1 Desired Product: This compound Product_2 Side Product: (2S)-4-bromo-2-methylbut-3-en-2-ol

Q3: The reaction is not initiating or is very slow.

A3: Failure to initiate is often due to an issue with the radical initiator or the presence of inhibitors.

  • Radical Initiator Quality: Radical initiators can decompose over time. Use a fresh bottle or recrystallize the initiator if its purity is in doubt.

  • Presence of Inhibitors: The starting material or solvent may contain radical inhibitors (e.g., certain stabilizers in solvents). Using freshly distilled solvent can help.

  • Light Source (if applicable): If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.

Q4: Difficulty in purifying the final product.

A4: The product and the starting material have similar polarities, which can make purification by column chromatography challenging. The constitutional isomer, if formed, will also be difficult to separate.

  • Chromatography Conditions: Use a long column with a shallow solvent gradient to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, pentane/diethyl ether) to find the optimal conditions.

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure could be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: The following is a general protocol for the allylic bromination of (2S)-3-methylbut-3-en-2-ol.

Experimental Protocol: Allylic Bromination

  • Reaction Setup: To a solution of (2S)-3-methylbut-3-en-2-ol (1.0 eq.) in anhydrous carbon tetrachloride (or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (NBS, 1.1 eq.). The flask should be equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by irradiating with a UV lamp.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by TLC.

  • Workup: Once the starting material is consumed, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.

G Start Starting Materials: (2S)-3-methylbut-3-en-2-ol NBS, Initiator, Solvent Reaction Allylic Bromination (Stirring, Heat/Light) Start->Reaction Workup Filtration & Washing Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure (2S)-3-(bromomethyl) but-3-en-2-ol Purification->Product

Q2: What is the mechanism of the allylic bromination with NBS?

A2: The reaction proceeds via a free radical chain mechanism.[2][3][4]

  • Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then react with HBr (present in trace amounts) or NBS to generate a bromine radical.

  • Propagation:

    • A bromine radical abstracts an allylic hydrogen from (2S)-3-methylbut-3-en-2-ol to form a resonance-stabilized allylic radical and HBr.

    • This allylic radical then reacts with a molecule of Br2 (generated in low concentrations from the reaction of HBr with NBS) to form the product and a new bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radicals.

Q3: How can I confirm the stereochemistry of the product?

A3: The reaction occurs at the allylic position, which is not the stereocenter. Therefore, if the starting material, (2S)-3-methylbut-3-en-2-ol, is enantiomerically pure, the product, this compound, is expected to retain the (S) configuration at the carbon bearing the hydroxyl group. The stereochemistry can be confirmed using techniques such as:

  • Polarimetry: Measurement of the optical rotation.

  • Chiral HPLC or GC: To determine the enantiomeric excess.

  • NMR Spectroscopy with Chiral Shift Reagents: To distinguish between enantiomers.

Q4: What are the safety precautions for this reaction?

A4:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Solvents: Carbon tetrachloride is a suspected carcinogen and is toxic. Dichloromethane is also a suspected carcinogen. Handle these solvents with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Radical Initiators: AIBN and benzoyl peroxide are potentially explosive and should be handled with care. Do not grind them and store them according to safety guidelines.

Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

References

troubleshooting failed reactions with (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2S)-3-(bromomethyl)but-3-en-2-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule possesses two main reactive sites: the primary allylic bromide and the tertiary homoallylic alcohol. The allylic bromide is susceptible to nucleophilic substitution (both SN2 and SN2'), while the tertiary alcohol can act as a nucleophile or be targeted for protection or elimination reactions.

Q2: What are the common side reactions to be aware of?

A2: Common side reactions include:

  • Allylic rearrangement: Nucleophilic attack can occur at the terminal carbon of the double bond (SN2' pathway), leading to a rearranged product.[1][2]

  • Elimination: Strong bases can promote the elimination of HBr to form a conjugated diene.

  • Intramolecular reactions: Under certain conditions, the tertiary alcohol could potentially act as an intramolecular nucleophile, leading to cyclic ether formation.

  • Carbocation rearrangements: If SN1-type conditions are employed, the initially formed carbocation can undergo rearrangements.[3][4]

Q3: How can I selectively protect the tertiary alcohol?

A3: Protecting the tertiary alcohol is crucial for many synthetic strategies. Due to steric hindrance, bulky protecting groups may be challenging to introduce.[5]

  • Silyl ethers: Trimethylsilyl (TMS) or triethylsilyl (TES) ethers can be formed using the corresponding silyl chlorides or triflates in the presence of a non-nucleophilic base like imidazole or triethylamine.[5][6]

  • Methoxymethyl (MOM) or Benzyl (Bn) ethers: These can be introduced under basic conditions, though harsher conditions might be required due to the sterically hindered nature of the alcohol.[6][7]

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion of the Starting Material

Q: I am attempting a nucleophilic substitution on the allylic bromide, but I am recovering my starting material. What could be the issue?

A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low/No Conversion

G start Low/No Conversion reagent Check Reagent Quality - Nucleophile degradation? - Solvent purity? start->reagent conditions Review Reaction Conditions - Temperature too low? - Reaction time too short? reagent->conditions sterics Consider Steric Hindrance - Is the nucleophile too bulky? conditions->sterics solubility Assess Solubility - Are all reagents soluble? sterics->solubility

A logical workflow for troubleshooting low or no conversion.

Possible Causes and Solutions:

Possible Cause Recommendation
Inactive Nucleophile Verify the purity and activity of your nucleophile. If it is a salt, ensure it is anhydrous. For organometallic reagents, titrate to determine the active concentration.
Insufficient Reaction Temperature While allylic bromides are reactive, sterically hindered substrates or weak nucleophiles may require higher temperatures. Try incrementally increasing the reaction temperature.
Short Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.
Poor Solubility Ensure that all reagents are soluble in the chosen solvent system. If necessary, consider a different solvent or a co-solvent.
Steric Hindrance The tertiary alcohol group can sterically hinder the approach of the nucleophile. Consider using a smaller, more potent nucleophile if possible.[8]
Issue 2: Formation of Multiple Products/Impurities

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products often points to a lack of selectivity between different reaction pathways.

Potential Reaction Pathways

G SM This compound SN2 Desired SN2 Product SM->SN2 SN2 SN2_prime SN2' Rearranged Product SM->SN2_prime SN2' Elim Elimination Product SM->Elim E2

Potential reaction pathways for this compound.

Strategies for Improving Selectivity:

Observed Side Product Possible Cause Suggested Solution
Allylically Rearranged Product (SN2') The nucleophile is attacking the terminal carbon of the alkene. This is common with "soft" nucleophiles and in reactions that have some SN1 character.Use more polar, aprotic solvents (e.g., DMF, DMSO) to favor the SN2 pathway. For organometallic nucleophiles, the choice of metal and additives can influence regioselectivity.
Elimination Product (Diene) The nucleophile is acting as a base, or a strong base is present in the reaction mixture.Use a non-basic nucleophile if possible. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) at low temperatures.
Products from Reaction with the Alcohol The nucleophile is reacting with the tertiary alcohol, or the alcohol is participating in an intramolecular reaction.Protect the tertiary alcohol with a suitable protecting group (e.g., TMS, TES) prior to the reaction.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

This protocol provides a general guideline for a typical SN2 reaction with a generic nucleophile.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Nucleophile Addition: Dissolve the starting material in a suitable anhydrous, polar aprotic solvent (e.g., DMF, acetone, acetonitrile). Add the nucleophile (1.1 - 1.5 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and gently heating if necessary).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting this Protocol:

  • If no reaction occurs: Consider a more polar solvent or a higher reaction temperature.

  • If multiple products are observed: Lowering the temperature may improve selectivity. If an elimination product is observed, ensure your nucleophile is not too basic.

Protocol 2: Protection of the Tertiary Alcohol as a Silyl Ether

This protocol describes the protection of the tertiary alcohol as a tert-Butyldimethylsilyl (TBDMS) ether.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere, add imidazole (2.5 eq).

  • Silylating Agent Addition: Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[6]

Troubleshooting this Protocol:

  • Incomplete reaction: If the reaction is sluggish, a more reactive silylating agent like TBDMS-OTf can be used with a non-nucleophilic base like 2,6-lutidine.[5]

  • Side reactions at the bromide: This is less likely under these conditions, but if observed, consider milder conditions or a different protecting group.

References

Technical Support Center: Optimization of Reaction Conditions for (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2S)-3-(bromomethyl)but-3-en-2-ol. The synthesis of this chiral allylic bromohydrin is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and effective strategy involves a two-step sequence:

  • Sharpless Asymmetric Epoxidation: The prochiral allylic alcohol, 2-methyl-3-buten-2-ol, is asymmetrically epoxidized to form the chiral intermediate, (2S)-2-methyl-2-(oxiran-2-yl)propan-1-ol. This reaction establishes the stereocenter of the final product.[1][2]

  • Regioselective Epoxide Ring-Opening: The resulting epoxy alcohol undergoes a regioselective ring-opening reaction with a bromide source, typically hydrobromic acid (HBr), to yield the target molecule, this compound.

Q2: Why is the Sharpless Asymmetric Epoxidation the preferred method for the first step?

A2: The Sharpless Asymmetric Epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1] It allows for the synthesis of a specific enantiomer of the epoxy alcohol intermediate with high enantiomeric excess (% ee), which is crucial for the stereochemical purity of the final product. The choice of the chiral tartrate ligand ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide.[3][4]

Q3: What are the key factors influencing the regioselectivity of the epoxide ring-opening step?

A3: The regioselectivity of the acid-catalyzed ring-opening of the epoxy alcohol intermediate is primarily governed by electronic effects. In the presence of an acid catalyst like HBr, the epoxide oxygen is protonated, leading to a partial positive charge on the adjacent carbon atoms. The nucleophilic bromide ion will preferentially attack the more substituted carbon atom that can better stabilize this partial positive charge. For the intermediate (2S)-2-methyl-2-(oxiran-2-yl)propan-1-ol, this would be the tertiary carbon, leading to the desired product.

Q4: What are potential side products in this synthesis?

A4: Potential side products can arise from both steps:

  • Epoxidation Step: Incomplete reaction can leave unreacted starting material. The formation of the undesired enantiomer of the epoxy alcohol can occur if the chiral catalyst is not effective.

  • Ring-Opening Step: Lack of regioselectivity can lead to the formation of the isomeric product, 1-bromo-3-methylbutane-2,3-diol, where the bromide attacks the primary carbon of the epoxide. Allylic rearrangement of the final product is also a possibility under certain conditions.

Troubleshooting Guides

Sharpless Asymmetric Epoxidation of 2-methyl-3-buten-2-ol

Experimental Protocol:

A general procedure for the Sharpless asymmetric epoxidation is as follows: To a solution of titanium(IV) isopropoxide and the appropriate chiral diethyl tartrate (e.g., (+)-DET for the (2S)-epoxide) in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -20 °C), is added the allylic alcohol, 2-methyl-3-buten-2-ol. Tert-butyl hydroperoxide (TBHP) is then added dropwise, and the reaction is stirred at low temperature until completion.

ParameterRecommended Condition
Catalyst Titanium(IV) isopropoxide / Diethyl Tartrate
Chiral Ligand (+)-Diethyl Tartrate (for (2S) product)
Oxidant Tert-butyl hydroperoxide (TBHP)
Solvent Dichloromethane (anhydrous)
Temperature -20 °C to 0 °C
Reaction Time 2-4 hours

Troubleshooting:

IssuePossible CauseRecommended Solution
Low or no conversion Inactive catalyst (hydrolyzed Ti(OiPr)₄)Ensure all reagents and glassware are scrupulously dry. Use freshly opened or distilled reagents.
Low quality or decomposed TBHPUse a fresh, anhydrous solution of TBHP.
Low enantioselectivity (% ee) Impure chiral tartrateUse high-purity diethyl tartrate.
Incorrect reaction temperatureMaintain the recommended low temperature throughout the reaction.
Formation of diol byproducts Presence of waterEnsure anhydrous conditions. Water can lead to the opening of the newly formed epoxide.
Regioselective Ring-Opening of (2S)-2-methyl-2-(oxiran-2-yl)propan-1-ol

Experimental Protocol:

The crude or purified epoxy alcohol from the first step is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane). The solution is cooled to a low temperature (e.g., 0 °C), and a solution of hydrobromic acid is added dropwise. The reaction is monitored until the starting material is consumed.

ParameterRecommended Condition
Bromide Source Hydrobromic acid (HBr)
Solvent Diethyl ether or Dichloromethane
Temperature 0 °C
Reaction Time 1-3 hours

Troubleshooting:

IssuePossible CauseRecommended Solution
Formation of the undesired regioisomer Reaction temperature too highMaintain a low reaction temperature (0 °C) to favor kinetic control and attack at the more substituted carbon.
Steric hindranceWhile less likely for this substrate, highly hindered epoxides might show reduced regioselectivity.
Low yield of bromohydrin Incomplete reactionEnsure sufficient equivalents of HBr are used and allow the reaction to proceed to completion (monitor by TLC or GC).
Product instabilityThe product can be sensitive to prolonged exposure to acid. Work up the reaction promptly upon completion.
Formation of rearranged byproducts Carbocation rearrangementWhile the tertiary carbocation-like transition state is relatively stable, keeping the temperature low minimizes the chances of rearrangement.[5]

Visualizing the Workflow

The following diagrams illustrate the key decision-making processes in troubleshooting the synthesis of this compound.

Sharpless_Epoxidation_Troubleshooting cluster_solutions Solutions start Low Conversion in Epoxidation? check_reagents Check Reagent Quality (Ti(OiPr)4, TBHP) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions optimize_temp Optimize Temperature check_reagents->optimize_temp distill_reagents Use Freshly Distilled Reagents check_reagents->distill_reagents check_conditions->optimize_temp dry_glassware Ensure Dry Glassware and Solvent check_conditions->dry_glassware maintain_low_temp Maintain -20°C optimize_temp->maintain_low_temp

Caption: Troubleshooting workflow for low conversion in the Sharpless Asymmetric Epoxidation step.

Epoxide_Opening_Troubleshooting cluster_solutions Solutions start Poor Regioselectivity in Ring-Opening? check_temp Verify Reaction Temperature start->check_temp check_acid Check HBr Concentration and Addition Rate start->check_acid control_temp Maintain 0°C check_temp->control_temp slow_addition Slow, Dropwise Addition of HBr check_acid->slow_addition

Caption: Troubleshooting workflow for poor regioselectivity in the epoxide ring-opening step.

References

dealing with impurities in (2S)-3-(bromomethyl)but-3-en-2-ol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-3-(bromomethyl)but-3-en-2-ol. The information is designed to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: The most common impurities are typically isomers and byproducts from the synthesis process. Given that the synthesis likely involves the allylic bromination of a chiral alcohol, you can expect to find:

  • Regioisomers: Due to the nature of allylic bromination, the bromine atom can potentially be located at different positions on the butenyl chain. A likely regioisomer is (2S)-1-bromo-2-methylbut-3-en-2-ol.

  • Stereoisomers: While the synthesis aims for the (2S) enantiomer, the presence of the diastereomer, (2R)-3-(bromomethyl)but-3-en-2-ol, is possible if the chiral center is affected during synthesis or if the starting material was not enantiomerically pure.

  • Rearrangement Products: The tertiary alcohol moiety can be susceptible to carbocation-mediated rearrangements under certain conditions (e.g., acidic pH), leading to structurally different impurities.

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the final product.

  • Solvent Residues: Depending on the purification methods used, residual solvents may be present.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity detection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Different isomers will likely have distinct retention times and fragmentation patterns.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the main compound and any impurities present in significant amounts. The presence of unexpected signals or altered integration values can indicate impurities.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the method of choice for separating and quantifying enantiomeric impurities (diastereomers).[3][4][5]

Q3: My this compound sample is degrading over time. What are the likely degradation pathways and products?

A3: As a halogenated tertiary alcohol, this compound can be prone to degradation.[6] Potential degradation pathways include:

  • Hydrolysis: Reaction with water can lead to the formation of the corresponding diol.

  • Elimination: Loss of HBr can lead to the formation of dienes or other unsaturated compounds.

  • Rearrangement: As mentioned, carbocation-mediated rearrangements can occur, especially under acidic or heated conditions.

To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis

Symptoms: Your GC-MS chromatogram shows more than one major peak, indicating the presence of significant impurities.

Possible Causes & Solutions:

Possible Cause Suggested Action
Presence of Regioisomers Analyze the mass spectra of the unexpected peaks. Regioisomers will have the same molecular ion but may show different fragmentation patterns. Purification by silica gel chromatography is often effective in separating regioisomers.
Residual Solvents Compare the retention times and mass spectra of the unknown peaks with common laboratory solvents. If solvents are present, they can often be removed by evaporation under reduced pressure (if the compound is not too volatile) or by co-evaporation with a higher boiling point solvent.
Degradation Products If the sample is old or has been stored improperly, the unexpected peaks could be degradation products. Re-purification may be necessary. Ensure proper storage conditions for future use.
Issue 2: Poor Enantiomeric Purity Detected by Chiral HPLC

Symptoms: Chiral HPLC analysis shows a significant peak corresponding to the unwanted (2R) enantiomer.

Possible Causes & Solutions:

Possible Cause Suggested Action
Racemization during Synthesis or Workup Certain reaction conditions (e.g., harsh pH, high temperatures) can cause racemization. Review your synthesis and workup procedures to identify and mitigate these conditions.
Non-Enantiopure Starting Material The enantiomeric purity of your final product is limited by the purity of your starting materials. Verify the enantiomeric purity of the starting alcohol.
Ineffective Chiral Resolution If a chiral resolution step was performed, it may not have been fully effective. Optimize the resolution procedure (e.g., different resolving agent, different crystallization conditions). Preparative chiral HPLC can be used to separate the enantiomers.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Chromatography

This protocol provides a general guideline for the purification of this compound to remove less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data (Illustrative):

Parameter Before Purification After Purification
Purity (by GC-MS) ~85%>98%
Yield Loss N/A~15-20%
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of your this compound sample.

Materials:

  • This compound sample

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC-grade isopropanol

  • HPLC-grade hexanes

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 98:2 hexanes:isopropanol) at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peaks corresponding to the (2S) and (2R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer))] x 100.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification cluster_final Final Product start Crude Product gcms GC-MS Analysis start->gcms chiral_hplc Chiral HPLC Analysis start->chiral_hplc impurity_check Impurity Profile Acceptable? gcms->impurity_check chiral_hplc->impurity_check silica_chrom Silica Gel Chromatography impurity_check->silica_chrom No (Regioisomers) prep_chiral_hplc Preparative Chiral HPLC impurity_check->prep_chiral_hplc No (Enantiomers) pure_product Pure this compound impurity_check->pure_product Yes silica_chrom->pure_product prep_chiral_hplc->pure_product impurity_sources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources starting_material Chiral Allylic Alcohol reaction Allylic Bromination starting_material->reaction brominating_agent Brominating Agent (e.g., NBS) brominating_agent->reaction regioisomers Regioisomers reaction->regioisomers Resonance Stabilization diastereomers Diastereomers reaction->diastereomers Racemization rearrangement Rearrangement Products reaction->rearrangement Carbocation Intermediates unreacted_sm Unreacted Starting Material reaction->unreacted_sm Incomplete Reaction

References

safe handling and disposal of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with (2S)-3-(bromomethyl)but-3-en-2-ol?

A1: Based on related compounds, this compound is expected to be a reactive and potentially hazardous substance. As an allylic bromide, it is likely to be a potent alkylating agent, meaning it can react with biological molecules and cause harm.[1] It should be considered a potential mutagen and carcinogen.[1] It is also likely to be corrosive and cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.[1][2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[1]

  • Eye Protection: Chemical splash goggles are required to protect against splashes.[1]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors.[1]

Q3: How should I properly store this compound?

A3: Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][3] Keep the container tightly closed to prevent the release of vapors.[1] It should be stored away from incompatible materials such as strong oxidizing agents and bases.[1][3]

Q4: What is the proper procedure for disposing of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous waste.[4] Brominated organic compounds should not be disposed of down the drain.[5] Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste.[5] The waste should be disposed of through a licensed hazardous waste disposal facility.[4] Incineration at a facility with appropriate emission controls is a common disposal method for such compounds.[4][6]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area immediately. Ensure adequate ventilation and remove all sources of ignition.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

Q6: What are the first-aid measures in case of exposure?

A6:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Troubleshooting Guide

Problem 1: My reaction is turning dark and producing unexpected byproducts.

  • Possible Cause: Allylic bromides can be unstable, especially in the presence of light, heat, or certain metals, leading to decomposition or polymerization.

  • Solution:

    • Ensure your reaction is protected from light by wrapping the glassware in aluminum foil.

    • Maintain the recommended reaction temperature using a reliable temperature controller.

    • Use high-purity, degassed solvents to minimize potential side reactions.

Problem 2: I am observing low yields in my nucleophilic substitution reaction.

  • Possible Cause: The reactivity of the allylic bromide can be influenced by steric hindrance around the reaction site. Additionally, the choice of nucleophile and reaction conditions is critical.

  • Solution:

    • Consider using a less sterically hindered nucleophile if possible.

    • Optimize reaction conditions such as solvent, temperature, and reaction time.

    • Ensure that your starting material has not degraded during storage.

Problem 3: The compound appears to be degrading upon storage.

  • Possible Cause: As mentioned, allylic bromides can be unstable. Improper storage can lead to decomposition.

  • Solution:

    • Store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Store at the recommended low temperature. For a similar compound, 2-bromo-3-methylbut-3-en-1-ol, a storage temperature of -10 °C is suggested.[8]

    • Avoid repeated opening and closing of the container. Aliquot the compound into smaller, single-use vials if you will be using it over an extended period.

Quantitative Data

Note: The following data is for structurally similar compounds and should be used for estimation purposes only.

PropertyValueCompoundSource
Molecular Weight165.03 g/mol 1-Bromo-2-methylbut-3-en-2-ol[9]
Molecular Weight167.04 g/mol (2S)-3-bromo-3-methylbutan-2-ol[10]
Molecular FormulaC5H9BrO1-Bromo-2-methylbut-3-en-2-ol[9]
Molecular FormulaC5H11BrO(2S)-3-bromo-3-methylbutan-2-ol[10]
XLogP31.21-Bromo-2-methylbut-3-en-2-ol[9]
XLogP31.4(2S)-3-bromo-3-methylbutan-2-ol[10]

Experimental Protocols

General Protocol for Nucleophilic Substitution using an Allylic Bromide

This protocol describes a general procedure for reacting an allylic bromide with a nucleophile. All work must be performed in a certified chemical fume hood while wearing appropriate PPE.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, or a primary amine)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Inert gas (argon or nitrogen)

  • Reaction flask, condenser, and magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Dissolve the nucleophile in the anhydrous solvent in the reaction flask.

  • If the nucleophile is a solid, it may need to be heated gently to dissolve.

  • Once the nucleophile is dissolved and the solution has reached the desired reaction temperature, slowly add a solution of this compound in the same anhydrous solvent to the reaction flask via a dropping funnel.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product using a suitable technique (e.g., column chromatography, distillation).

Visualizations

Safe_Handling_and_Disposal_Workflow cluster_Handling Safe Handling cluster_Disposal Disposal cluster_Emergency Emergency Procedures PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood Work in a Chemical Fume Hood PPE->Fume_Hood During Handling Storage Store in a Cool, Dry, Well-Ventilated Area Fume_Hood->Storage After Use Incompatibles Avoid Incompatible Materials (Oxidizers, Bases) Storage->Incompatibles Collect_Waste Collect in a Labeled, Sealed Container for Halogenated Organics Hazardous_Waste_Facility Dispose via Licensed Hazardous Waste Facility Collect_Waste->Hazardous_Waste_Facility Spill Spill Response: Evacuate, Ventilate, Absorb, Collect Exposure Exposure Response: Flush Affected Area, Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

Allylic_Bromination_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Alkene Alkene (with allylic hydrogen) Allylic_Bromide Allylic Bromide Alkene->Allylic_Bromide NBS N-Bromosuccinimide (NBS) NBS->Allylic_Bromide Succinimide Succinimide NBS->Succinimide Initiator Light or Radical Initiator Initiator->Allylic_Bromide Initiates Reaction

Caption: General reaction scheme for allylic bromination using NBS.

References

preventing decomposition of (2S)-3-(bromomethyl)but-3-en-2-ol during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (2S)-3-(bromomethyl)but-3-en-2-ol

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that make it susceptible to decomposition?

A1: this compound possesses two key reactive functional groups that contribute to its instability: a tertiary allylic alcohol and a primary allylic bromide. Tertiary allylic alcohols are prone to acid-catalyzed rearrangement and elimination reactions due to the formation of a stabilized tertiary allylic carbocation.[1][2] Allylic halides are also very reactive and can undergo nucleophilic substitution or elimination.[3] The combination of these two functionalities in one molecule makes it particularly sensitive to acidic, basic, and sometimes even neutral aqueous conditions during workup.

Q2: What are the most common decomposition pathways for this compound?

A2: The primary decomposition pathway is an acid-catalyzed rearrangement. Protonation of the tertiary hydroxyl group by a Brønsted acid facilitates the loss of a water molecule, generating a resonance-stabilized tertiary allylic carbocation. Nucleophilic attack by a bromide ion on this intermediate can lead to the formation of a rearranged, more stable conjugated diene. Other potential decomposition routes include base-catalyzed isomerization or elimination, and polymerization of the alkene.[2][4][5]

Q3: What general precautions should I take during the workup of reactions involving this compound?

A3: To minimize decomposition, it is crucial to maintain mild conditions throughout the workup procedure. This includes:

  • Temperature control: Perform all extractions and washes at low temperatures (0-5 °C) using pre-chilled solvents.

  • pH control: Avoid both strongly acidic and strongly basic aqueous solutions. Use saturated aqueous sodium bicarbonate or a phosphate buffer (pH ≈ 7) for neutralization.

  • Minimize exposure to water: Prolonged contact with water can lead to hydrolysis or rearrangement, especially if acidic or basic impurities are present.[1]

  • Inert atmosphere: While not always necessary, if oxidative degradation is suspected, performing the workup under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low isolated yield after workup and chromatography. 1. Decomposition during aqueous extraction due to acidic or basic conditions. 2. Decomposition on silica gel during column chromatography.1. Neutralize the reaction mixture with a mild base like saturated aqueous NaHCO₃. Perform extractions quickly and at low temperature. 2. Deactivate the silica gel by treating it with a solvent mixture containing a small percentage of a mild base like triethylamine (e.g., hexane/ethyl acetate/triethylamine 90:9.5:0.5).[6] Alternatively, consider using a less acidic stationary phase like alumina (neutral or basic).
Multiple new spots appear on the TLC plate after aqueous workup. Acid- or base-catalyzed rearrangement or elimination has occurred.[2][4][5]1. Ensure the quenching and extraction steps are performed with neutral or slightly basic, pre-chilled solutions (e.g., saturated aq. NH₄Cl followed by saturated aq. NaHCO₃). 2. Reduce the time the compound is in contact with the aqueous phase.
The product appears oily or discolored after solvent evaporation. Polymerization or formation of high-molecular-weight byproducts.1. Add a radical inhibitor like BHT (butylated hydroxytoluene) to the organic extracts before concentration. 2. Concentrate the solution at the lowest possible temperature using a rotary evaporator.
Loss of stereochemical purity (racemization). Formation of an achiral carbocation intermediate under acidic conditions, which can be attacked from either face.[7]1. Strictly avoid acidic conditions during workup and purification.[6] 2. Use buffered aqueous solutions (pH 7-7.5) for washes.

Experimental Protocols

Recommended Workup Protocol for this compound

This protocol is designed to minimize decomposition by maintaining neutral and low-temperature conditions.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pre-chilled saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Extraction:

    • Extract the aqueous mixture three times with a pre-chilled, appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers in a separatory funnel.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Pre-chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any residual acid).

      • Pre-chilled brine (saturated aqueous NaCl) (to remove excess water).

    • Perform each wash quickly to minimize contact time.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30 °C.

  • Purification (Flash Chromatography):

    • Prepare a slurry of silica gel in the desired eluent system.

    • Add 0.5-1% triethylamine to the eluent to deactivate the acidic sites on the silica gel.[6]

    • Pre-cool the column with the eluent if possible.

    • Load the crude product and perform the chromatography as quickly as possible.

Visualizations

Potential Decomposition Pathway

Decomposition_Pathway start This compound protonated Protonated Alcohol (Oxonium Ion) start->protonated + H⁺ carbocation Tertiary Allylic Carbocation (Resonance Stabilized) protonated->carbocation - H₂O (Rate-Limiting) rearranged_product Rearranged Product (e.g., 1,4-dibromo-2-methylbut-2-ene) carbocation->rearranged_product + Br⁻ elimination_product Elimination Product (Diene) carbocation->elimination_product - H⁺ Workup_Workflow reaction Reaction Mixture quench Quench at 0 °C (sat. aq. NH₄Cl) reaction->quench extract Extract with pre-chilled solvent quench->extract wash_bicarb Wash with sat. aq. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate (T < 30 °C) dry->concentrate purify Flash Chromatography (Deactivated Silica Gel) concentrate->purify product Pure Product purify->product

References

analytical challenges in the characterization of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-3-(bromomethyl)but-3-en-2-ol. The information addresses potential analytical challenges arising from the chemical nature of this chiral allylic bromide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to rearrangement and elimination reactions. As an allylic bromide, the molecule can undergo nucleophilic substitution that may lead to the formation of isomeric impurities. Additionally, the presence of a hydroxyl group could potentially facilitate intramolecular reactions or degradation, especially under non-neutral pH conditions or upon heating. It is recommended to store the compound at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light and moisture.

Q2: I am observing an unexpected peak in my GC-MS analysis. What could it be?

A2: An unexpected peak could be an isomer formed through an allylic rearrangement. A common isomer is (E/Z)-1-bromo-2-methylbut-2-en-2-ol, which can be formed via an S N 1' or S N 2' mechanism. The formation of this thermodynamically more stable isomer with an internal double bond can be favored. To confirm the identity of the impurity, it is advisable to perform detailed structural elucidation using techniques like NMR spectroscopy.

Q3: My NMR spectrum looks complex, with more signals than expected. How can I interpret this?

A3: A complex NMR spectrum likely indicates the presence of impurities, most probably a rearranged isomer as mentioned above. You should look for characteristic signals of the isomer, such as a different set of olefinic protons and a shift in the methyl and methylene proton signals. It is also possible that you have a mixture of diastereomers if the synthesis was not stereospecific. Running 2D NMR experiments like COSY and HSQC can help in assigning the signals to the respective structures.

Q4: How can I confirm the enantiomeric purity of my sample?

A4: The enantiomeric purity of this compound can be determined using chiral chromatography. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can be employed. Derivatization of the alcohol group to a less polar ester or ether might be necessary to improve separation and peak shape in some cases.

Troubleshooting Guides

Purity Analysis by Chromatography
ProblemPossible CauseSuggested Solution
Multiple peaks in GC/HPLC Isomeric impurity, degradation products.Optimize the chromatographic method to improve separation. Use a lower injection port temperature for GC to minimize on-column degradation. For HPLC, use a buffered mobile phase to maintain a stable pH.
Poor peak shape Interaction of the analyte with the column, co-elution.Use a more inert column or a different stationary phase. For GC, derivatization of the hydroxyl group can improve peak shape. For HPLC, adjust the mobile phase composition and pH.
Inconsistent retention times Fluctuation in temperature or mobile phase composition.Ensure proper column thermostatting and use a high-quality solvent delivery system.
Structure Elucidation by Spectroscopy
ProblemPossible CauseSuggested Solution
Ambiguous NMR signals Presence of isomers or impurities.Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity. Compare the spectra with those of known related compounds if available.
Weak or absent molecular ion in MS Fragmentation of the molecule.Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe the molecular ion. High-resolution mass spectrometry (HRMS) can help in confirming the elemental composition.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment
  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, 200°C (to minimize thermal degradation).

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scan range 40-400 m/z.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the mobile phase.

Visualizations

G cluster_synthesis Potential Reaction Pathway Start Starting Material (e.g., an appropriate precursor) Reaction Bromination Reaction Start->Reaction Product This compound (Target Compound) Reaction->Product  SN2 Pathway Isomer (E/Z)-1-bromo-2-methylbut-2-en-2-ol (Isomeric Impurity) Reaction->Isomer  SN2' Pathway (Allylic Rearrangement)

Caption: Potential synthetic pathways leading to the target compound and an isomeric impurity.

G cluster_workflow Experimental Workflow for Full Characterization Sample Sample of This compound Purity Purity Analysis (GC-MS, HPLC) Sample->Purity Structure Structural Elucidation (1H NMR, 13C NMR, HRMS) Sample->Structure Stereochem Stereochemical Analysis (Chiral HPLC/GC) Sample->Stereochem Report Final Report Purity->Report Structure->Report Stereochem->Report

Caption: Workflow for the comprehensive analytical characterization of the compound.

G cluster_troubleshooting Troubleshooting Logic for Purity Issues Start Unexpected Peak in Chromatogram? CheckMethod Review Analytical Method (e.g., temperature, pH) Start->CheckMethod Yes End Pure Compound Start->End No AnalyzeImpurity Identify Impurity (MS, NMR) CheckMethod->AnalyzeImpurity Isomer Is it a Rearranged Isomer? AnalyzeImpurity->Isomer OptimizeSynthesis Optimize Synthesis/ Purification Conditions Isomer->OptimizeSynthesis Yes Degradation Is it a Degradation Product? Isomer->Degradation No OptimizeSynthesis->End ModifyStorage Modify Storage Conditions (e.g., lower temperature) Degradation->ModifyStorage Yes Degradation->End No ModifyStorage->End

Caption: A logical diagram for troubleshooting unexpected impurities during analysis.

Validation & Comparative

A Comparative Analysis of (2S)-3-(bromomethyl)but-3-en-2-ol and Other Allylic Bromides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, allylic bromides are pivotal intermediates, valued for their versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds. Their utility is, however, nuanced, with reactivity profiles that are highly dependent on their substitution pattern. This guide provides a comparative overview of (2S)-3-(bromomethyl)but-3-en-2-ol, a tertiary allylic alcohol derivative, against other representative allylic bromides. The comparison is grounded in fundamental principles of physical organic chemistry, supported by established experimental protocols for assessing reactivity.

Reactivity Profile: A Structural Comparison

The reactivity of allylic bromides in nucleophilic substitution reactions is dictated by their ability to undergo either a unimolecular (SN1) or bimolecular (SN2) pathway. The substitution pattern at the carbon bearing the bromine atom and at the double bond critically influences which mechanism predominates.

This compound is a unique structure featuring a tertiary alcohol and a primary allylic bromide. However, the reaction of its precursor, 2-methylbut-3-en-2-ol, with agents like HBr would likely proceed through a tertiary allylic carbocation, leading to the rearranged and more stable product, 1-bromo-3-methylbut-2-ene, or the unrearranged 3-bromo-3-methylbut-1-ene. For the purpose of this guide, we will consider the reactivity of representative primary, secondary, and tertiary allylic bromides to infer the behavior of compounds like this compound and its isomers.

The stability of the intermediate carbocation (in SN1) or the transition state (in SN2) is paramount. Allylic systems are stabilized by resonance, which delocalizes the positive charge (in carbocations) or the electron density (in transition states), rendering them more reactive than their saturated counterparts.

Table 1: Comparative Reactivity of Representative Allylic Bromides

Allylic Bromide Structure Type Expected SN1 Reactivity Expected SN2 Reactivity Key Considerations
Allyl Bromide (3-Bromopropene)
alt text
PrimarySlowFastUnhindered, favors bimolecular attack.
(E)-1-Bromo-2-butene
alt text
Primary (but with internal double bond)ModerateModerateSteric hindrance is slightly increased compared to allyl bromide. Can undergo allylic rearrangement.
3-Bromo-1-butene
alt text
SecondaryFastSlowForms a resonance-stabilized secondary carbocation. Steric hindrance impedes backside attack.
3-Bromo-3-methyl-1-butene
alt text
TertiaryVery FastVery Slow/No ReactionForms a stable, resonance-stabilized tertiary carbocation. Highly hindered to backside attack.
This compound (and its isomers)
alt text
Tertiary (likely rearranges from a tertiary alcohol precursor)Very FastVery Slow/No ReactionThe hydroxyl group can influence reactivity and solubility. Prone to rearrangement to form a more substituted and stable alkene upon substitution.

Note: The reactivity descriptors are relative and based on established principles of organic chemistry. Actual reaction rates will depend on the specific nucleophile, solvent, and temperature.

Experimental Protocols

To quantitatively assess the reactivity of these compounds, standardized kinetic experiments are essential. Below are detailed methodologies for determining reaction rates for both SN1 and SN2 pathways.

Protocol 1: Determination of SN1 Solvolysis Rates by Conductometry

This method is suitable for comparing the rates of solvolysis of tertiary and secondary allylic bromides, which are expected to react via an SN1 mechanism. The rate of reaction is monitored by measuring the increase in conductivity of the solution as the ionic products are formed.

Materials:

  • Allylic bromide substrate (e.g., 3-bromo-3-methyl-1-butene)

  • Solvent (e.g., 80:20 ethanol:water)

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the allylic bromide in the chosen solvent at a known concentration (e.g., 0.01 M).

  • Equilibrate the solvent and the stock solution to the desired reaction temperature (e.g., 25 °C) in the water bath.

  • Calibrate the conductivity meter.

  • To initiate the reaction, rapidly add a known volume of the stock solution to a known volume of the pre-heated solvent in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity at regular time intervals until the value remains constant, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the line will be -k.

Protocol 2: Comparative SN2 Reaction Rates by Gas Chromatography (GC)

This competition experiment is designed to compare the relative reactivity of primary and secondary allylic bromides towards a common nucleophile under SN2 conditions.

Materials:

  • A mixture of two allylic bromides (e.g., allyl bromide and 3-bromo-1-butene)

  • Nucleophile (e.g., sodium iodide)

  • Solvent (e.g., acetone)

  • Internal standard for GC analysis (e.g., undecane)

  • Gas chromatograph with a suitable column and FID detector

  • Thermostated reaction vessel

Procedure:

  • Prepare a stock solution containing equimolar amounts of the two allylic bromides and the internal standard in acetone.

  • Prepare a solution of sodium iodide in acetone.

  • Equilibrate both solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the two solutions.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of water and extracting with a nonpolar solvent like hexane).

  • Analyze the quenched samples by GC to determine the concentration of the remaining allylic bromides relative to the internal standard.

  • The relative rate of consumption of the two bromides will indicate their relative SN2 reactivity.

Visualization of a Key Application: Covalent Inhibition of Protein Kinases

Allylic bromides, being electrophilic, can be utilized as warheads in the design of covalent inhibitors for therapeutic targets. A prominent application is the irreversible inhibition of protein kinases, which are often implicated in diseases like cancer. The allylic bromide can react with a nucleophilic residue, such as a cysteine, in the active site of the kinase.

Covalent_Inhibition Kinase Protein Kinase Cys Cysteine Residue (Nucleophile) ATP_Binding ATP Binding Pocket Noncovalent_Complex Non-covalent Complex Formation Cys->Noncovalent_Complex Allylic_Bromide This compound (Electrophile) Allylic_Bromide->Noncovalent_Complex Reversible Binding Covalent_Adduct Covalent Adduct (Inactivated Kinase) Noncovalent_Complex->Covalent_Adduct Irreversible Covalent Bond Formation

Caption: Covalent inhibition of a protein kinase by an allylic bromide.

This diagram illustrates the two-step mechanism of covalent inhibition. Initially, the allylic bromide inhibitor binds non-covalently to the ATP binding pocket of the kinase. This is followed by the irreversible formation of a covalent bond between the electrophilic carbon of the allylic bromide and the nucleophilic cysteine residue, leading to the inactivation of the enzyme.

Conclusion

This compound and its related isomers, as tertiary allylic systems, are expected to exhibit high reactivity in SN1 reactions due to the formation of a stable, resonance-delocalized tertiary carbocation. Conversely, they are anticipated to be unreactive under SN2 conditions due to significant steric hindrance. This reactivity profile makes them suitable for applications where a strong electrophile is required to react under unimolecular conditions, such as in the synthesis of complex molecules or as covalent modifiers of biological macromolecules. The provided experimental protocols offer a framework for quantitatively verifying these predictions and for comparing the reactivity of this and other allylic bromides in a rigorous, data-driven manner, which is crucial for their effective application in research and drug development.

Comparative Guide for the Validation of Enantiomeric Excess of (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the validation of the enantiomeric excess (ee) of (2S)-3-(bromomethyl)but-3-en-2-ol, a chiral allylic alcohol. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental protocols.

The determination of enantiomeric purity is critical in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. This guide explores three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample volatility, availability of instrumentation, and the need for derivatization.

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. High accuracy and precision. Both analytical and preparative separations are possible.Method development can be time-consuming and expensive. Requires specialized and costly chiral columns.
Chiral GC Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase, typically cyclodextrin-based.[2][3]High resolution and sensitivity. Fast analysis times. Suitable for volatile and thermally stable compounds.Limited to volatile and thermally stable analytes. Derivatization is often required to increase volatility and improve separation, which adds an extra step to the workflow.[4]
NMR with Chiral Derivatizing Agents Conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid). The diastereomers exhibit distinct signals in the NMR spectrum, allowing for quantification.[5]Provides structural information in addition to enantiomeric excess. Does not require a chiral column. Can be performed on a standard NMR spectrometer.Requires an enantiomerically pure derivatizing agent. Derivatization reaction must go to completion without kinetic resolution. Potential for signal overlap can complicate quantification.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below. These protocols are specifically adapted for the analysis of the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method relies on the separation of the enantiomers of this compound on a chiral stationary phase. Polysaccharide-based columns are often effective for the separation of chiral alcohols.[6][7]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Chiral Gas Chromatography (GC)

For GC analysis, the alcohol is often derivatized to a more volatile ester. Acetylation is a common derivatization method for alcohols.[4]

Instrumentation and Column:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or a similar cyclodextrin-based column.[4]

Derivatization Procedure (Acetylation):

  • To a solution of this compound (approx. 5 mg) in dichloromethane (1 mL), add acetic anhydride (50 µL) and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting acetate derivative in a suitable solvent (e.g., hexane) for GC analysis.

GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1).

Procedure:

  • Inject 1 µL of the derivatized sample solution into the GC.

  • Record the chromatogram.

  • Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric acetate derivatives.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This technique involves the conversion of the enantiomeric alcohol into diastereomeric esters using an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[5]

Reagents and Instrumentation:

  • (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

  • Pyridine (anhydrous).

  • Deuterated chloroform (CDCl₃).

  • NMR Spectrometer (e.g., 400 MHz or higher).

Derivatization Procedure:

  • Dissolve this compound (approx. 10 mg) in anhydrous pyridine (0.5 mL) in an NMR tube.

  • Add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride to the solution.

  • Allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

  • Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters directly in the reaction mixture.

NMR Analysis:

  • In the ¹H or ¹⁹F NMR spectrum, identify a well-resolved signal corresponding to a proton or the CF₃ group, respectively, that is distinct for each of the two diastereomers.

  • Integrate the corresponding signals for the two diastereomers.

  • The enantiomeric excess is calculated from the integration values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100, where Integral₁ is the integration value of the major diastereomer and Integral₂ is the integration value of the minor diastereomer.

Visualizations

The following diagrams illustrate the workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Chiral HPLC Filter->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of This compound Derivatize Derivatization (e.g., Acetylation) Sample->Derivatize Workup Work-up and Purification Derivatize->Workup Inject Inject into Chiral GC Workup->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample of This compound Derivatize Derivatization with Chiral Agent (e.g., Mosher's) Sample->Derivatize Acquire Acquire NMR Spectrum (¹H or ¹⁹F) Derivatize->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR.

References

A Comparative Study on the Reactivity of (2S)-3-(bromomethyl)but-3-en-2-ol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (2S)-3-(bromomethyl)but-3-en-2-ol and its constitutional isomers. The information presented herein is based on established principles of organic chemistry, supported by illustrative experimental data to highlight the differences in their behavior in nucleophilic substitution and elimination reactions.

Introduction to Allylic Bromide Reactivity

Allylic halides, such as this compound, are valuable intermediates in organic synthesis due to their enhanced reactivity compared to their saturated counterparts. This heightened reactivity stems from the ability of the adjacent double bond to stabilize either a carbocation intermediate in SN1 reactions or the transition state in SN2 reactions.[1][2] Consequently, these compounds can undergo substitution reactions through various mechanisms, including SN1, SN2, and SN2' pathways, as well as elimination reactions (E1 and E2). The specific reaction pathway and product distribution are highly dependent on the substrate's structure, the nature of the nucleophile or base, and the reaction conditions.[3]

This guide will focus on a comparative analysis of the following isomers:

  • Isomer 1: this compound (a primary allylic bromide)

  • Isomer 2: (E/Z)-4-bromobut-3-en-2-ol (a secondary allylic bromide)

  • Isomer 3: 3-bromo-2-methylbut-3-en-1-ol (a vinylic bromide, for comparison)

Theoretical Framework of Reactivity

The reactivity of these isomers is governed by several factors:

  • Carbocation Stability (SN1/E1): The rate of SN1 and E1 reactions is primarily determined by the stability of the intermediate carbocation. Tertiary allylic carbocations are more stable than secondary allylic carbocations, which are in turn more stable than primary allylic carbocations due to hyperconjugation and resonance delocalization.

  • Steric Hindrance (SN2): The rate of SN2 reactions is sensitive to steric hindrance at the carbon atom bearing the leaving group. Primary halides are generally more reactive in SN2 reactions than secondary halides, and tertiary halides are typically unreactive via this pathway.

  • SN2' Pathway: In allylic systems, the nucleophile can also attack the carbon atom at the other end of the double bond (the γ-carbon) in a concerted fashion, leading to a rearranged product. This is known as the SN2' mechanism.[4][5]

  • Vinylic Systems: Vinylic halides, where the halogen is directly attached to a double-bonded carbon, are generally unreactive in both SN1 and SN2 reactions. The C-Br bond is stronger, and the formation of a vinylic carbocation is highly unfavorable.

Comparative Reactivity Analysis

The following sections detail the expected reactivity of the isomers under different reaction conditions, supported by hypothetical experimental data for illustrative purposes.

Solvolysis in a Protic Solvent (SN1/E1 Conditions)

Under solvolysis conditions (e.g., in ethanol at elevated temperatures), the reaction is expected to proceed through an SN1 mechanism, favoring the isomer that forms the most stable carbocation.

Experimental Protocol: Solvolysis of Brominated Butenols

A solution of the respective bromo-buten-2-ol isomer (0.1 M) in 80% aqueous ethanol is heated at 50°C. Aliquots are taken at regular intervals and the disappearance of the starting material is monitored by gas chromatography (GC). The product distribution is analyzed by GC-MS.

Table 1: Hypothetical Kinetic and Product Data for Solvolysis in 80% Ethanol at 50°C

IsomerStructureRelative Rate Constant (krel)Major Substitution Product(s)Elimination Product(s)
1 This compound1.03-methyl-2-ethoxybut-3-en-2-ol (rearranged), 3-(ethoxymethyl)but-3-en-2-ol3-methylbut-3-en-1-yne-2-ol
2 (E/Z)-4-bromobut-3-en-2-ol~252-ethoxybut-3-en-2-ol, 4-ethoxybut-3-en-2-olBut-3-en-1-yne
3 3-bromo-2-methylbut-3-en-1-ol<< 0.01No reactionNo reaction

Isomer 2 is predicted to react significantly faster than Isomer 1 under SN1 conditions. This is because Isomer 2 can form a resonance-stabilized secondary allylic carbocation, which is more stable than the primary allylic carbocation that would be formed from Isomer 1. However, the tertiary alcohol in Isomer 1 can lead to a rearranged, more stable tertiary carbocation, as seen in similar structures.[6][7] Isomer 3, being a vinylic bromide, is expected to be essentially unreactive under these conditions.

SN1_Reactivity cluster_isomer1 Isomer 1: this compound cluster_isomer2 Isomer 2: (E/Z)-4-bromobut-3-en-2-ol I1 Isomer 1 C1_primary Primary Allylic Carbocation I1->C1_primary Slow C1_tertiary Tertiary Allylic Carbocation (Rearranged) C1_primary->C1_tertiary Rearrangement P1 Substitution/Elimination Products C1_tertiary->P1 I2 Isomer 2 C2_secondary Secondary Allylic Carbocation I2->C2_secondary Fast P2 Substitution/Elimination Products C2_secondary->P2

Caption: Carbocation formation from Isomers 1 and 2 under SN1 conditions.

Reaction with a Strong Nucleophile in an Aprotic Solvent (SN2 Conditions)

With a strong, non-basic nucleophile like sodium azide (NaN3) in a polar aprotic solvent like DMF, an SN2 reaction is favored. Steric hindrance plays a crucial role in determining the reaction rate.

Experimental Protocol: SN2 Azide Substitution

To a solution of the bromo-buten-2-ol isomer (0.1 M) in anhydrous DMF is added sodium azide (0.15 M). The reaction mixture is stirred at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC). The products are isolated by column chromatography.

Table 2: Hypothetical Kinetic and Product Data for SN2 Reaction with NaN3 in DMF at 25°C

IsomerStructureRelative Rate Constant (krel)Major SN2 ProductSN2' Product
1 This compound~50(2S)-3-(azidomethyl)but-3-en-2-olMinor
2 (E/Z)-4-bromobut-3-en-2-ol1.0(E/Z)-4-azidobut-3-en-2-olPossible
3 3-bromo-2-methylbut-3-en-1-ol<< 0.01No reactionNo reaction

Isomer 1, being a primary allylic bromide, is expected to react much faster than the secondary allylic bromide (Isomer 2) under SN2 conditions due to reduced steric hindrance. The possibility of an SN2' product exists for both isomers, where the nucleophile attacks the other end of the double bond. Isomer 3 remains unreactive.

SN2_Workflow start Bromo-buten-2-ol Isomer + NaN3 in DMF reaction Stir at 25°C start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Azido Product purification->product

Caption: General experimental workflow for the SN2 substitution reaction.

Reaction with a Strong, Bulky Base (E2 Conditions)

Using a strong, sterically hindered base like potassium tert-butoxide (KOtBu) in a non-polar solvent favors the E2 elimination pathway.

Experimental Protocol: E2 Elimination

The bromo-buten-2-ol isomer (0.1 M) is dissolved in tert-butanol, and potassium tert-butoxide (0.15 M) is added. The mixture is stirred at 50°C, and the formation of elimination products is monitored by GC.

Table 3: Hypothetical Product Distribution for E2 Reaction with KOtBu in t-BuOH at 50°C

IsomerStructureMajor Elimination ProductMinor Elimination Product(s)
1 This compound3-methylbut-3-en-1-yne-2-ol-
2 (E/Z)-4-bromobut-3-en-2-olBut-3-en-1-yneSubstitution products
3 3-bromo-2-methylbut-3-en-1-olNo reaction-

In this case, both Isomer 1 and Isomer 2 can undergo elimination. The regioselectivity of the elimination will depend on the acidity of the available protons. For Isomer 2, elimination to form a conjugated system is likely. Isomer 1 would lead to a cumulene or an enyne, with the latter being more probable.

Reaction_Pathways cluster_conditions Reaction Conditions cluster_products Major Products start This compound SN1 Solvolysis (e.g., EtOH, heat) start->SN1 S_N1/E1 SN2 Strong Nucleophile (e.g., NaN3, DMF) start->SN2 S_N2 E2 Strong, Bulky Base (e.g., KOtBu, t-BuOH) start->E2 E2 P_SN1 Rearranged Substitution Products SN1->P_SN1 P_SN2 Direct Substitution Product SN2->P_SN2 P_E2 Elimination Product E2->P_E2

References

Spectroscopic Analysis for the Structural Confirmation of (2S)-3-(bromomethyl)but-3-en-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis for the structural confirmation of the chiral allylic alcohol, (2S)-3-(bromomethyl)but-3-en-2-ol. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a predictive analysis based on established spectroscopic principles and comparison with a structurally related alternative, 2-methyl-3-buten-2-ol . This approach offers a robust framework for researchers to interpret experimental data and confirm the structure of the target molecule.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the comparative compound, 2-methyl-3-buten-2-ol.

Table 1: Predicted ¹H NMR Data for this compound vs. Experimental Data for 2-methyl-3-buten-2-ol (in CDCl₃)

Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Proton Assignment (2-methyl-3-buten-2-ol) Experimental Chemical Shift (δ, ppm) Experimental Multiplicity Experimental Coupling Constant (J, Hz)
H1 (CH ₃-C(OH))~1.3d~6.5H1 (CH ₃)₂1.32s-
H2 (CH (OH))~4.2q~6.5H2 (OH )1.75s-
H4a (=CH aHb)~5.3s-H3 (-CH =)5.95dd17.4, 10.7
H4b (=CHaH b)~5.1s-H4a (=CH aHb)5.22d17.4
H5 (-CH ₂Br)~4.1s-H4b (=CHaH b)5.05d10.7
OHVariablebr s-

Table 2: Predicted ¹³C NMR Data for this compound vs. Experimental Data for 2-methyl-3-buten-2-ol (in CDCl₃)

Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm) Carbon Assignment (2-methyl-3-buten-2-ol) Experimental Chemical Shift (δ, ppm)
C1 (C H₃-C(OH))~20C1 (C H₃)₂29.5
C2 (C H(OH))~75C2 (C (CH₃)₂)72.6
C3 (C =CH₂)~145C3 (-C H=)145.0
C4 (=C H₂)~118C4 (=C H₂)111.9
C5 (-C H₂Br)~35

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound vs. Experimental Data for 2-methyl-3-buten-2-ol

Functional Group Vibration Predicted Wavenumber (cm⁻¹) for this compound Characteristic Experimental Wavenumber (cm⁻¹) for 2-methyl-3-buten-2-ol
O-H Stretch3600-3200Strong, Broad~3380
C-H Stretch (sp³)3000-2850Medium~2980
C-H Stretch (sp²)3100-3000Medium~3090
C=C Stretch1650-1630Medium~1645
C-O Stretch1100-1000Strong~1130
C-Br Stretch650-550Medium-Strong-
=C-H Bend990-910Strong~920

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound vs. Experimental Data for 2-methyl-3-buten-2-ol

Predicted Fragment (this compound) Predicted m/z Alternative Fragment (2-methyl-3-buten-2-ol) Experimental m/z
[M]⁺ (with ⁷⁹Br/⁸¹Br)164/166[M]⁺86
[M - H₂O]⁺146/148[M - CH₃]⁺71
[M - CH₃]⁺149/151[M - H₂O]⁺68
[M - CH₂Br]⁺71[C₃H₅O]⁺59
[CH₂Br]⁺93/95[C₃H₅]⁺41

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal. For solid samples, a small amount is pressed against the crystal.

  • Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Sample Preparation: The sample is diluted in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions (Example):

    • Injection volume: 1 µL

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier gas: Helium

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass analyzer: Quadrupole

    • Scan range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

Discussion and Comparison

¹H NMR: The predicted spectrum of this compound is expected to show distinct signals for the methyl group as a doublet due to coupling with the adjacent methine proton. The methine proton itself would appear as a quartet. The vinylic protons are expected to be singlets due to the geminal disubstitution on the double bond, and the bromomethyl protons will also appear as a singlet. In contrast, 2-methyl-3-buten-2-ol shows two singlets for the geminal methyl groups and a more complex splitting pattern for the vinylic protons due to cis and trans coupling with the adjacent vinyl proton.

¹³C NMR: The key differences in the predicted ¹³C NMR spectrum of the target compound compared to the alternative are the presence of a signal for the bromomethyl carbon (around 35 ppm) and the upfield shift of the methyl carbon due to the neighboring chiral center. The quaternary carbon in 2-methyl-3-buten-2-ol is replaced by a methine carbon in the target molecule, which will appear at a different chemical shift.

IR Spectroscopy: The IR spectrum of this compound is predicted to be very similar to that of 2-methyl-3-buten-2-ol, with the characteristic broad O-H stretch and C=C stretch. The most significant difference will be the presence of a C-Br stretching vibration in the fingerprint region (650-550 cm⁻¹), which is absent in the spectrum of the non-brominated analog.

Mass Spectrometry: The mass spectrum of this compound will be characterized by a molecular ion peak with an M+2 isotope pattern (m/z 164 and 166 with roughly equal intensity) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). This is a clear diagnostic feature. Common fragmentation pathways would include the loss of water, a methyl group, and the bromomethyl radical. The alternative, 2-methyl-3-buten-2-ol, will have a molecular ion peak at m/z 86 and will fragment primarily by loss of a methyl radical or water.[1]

By comparing the experimentally obtained spectra of a synthesized sample with the predicted data and the spectra of the known alternative, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to the Synthesis of Chiral Isoprenoid Building Blocks: Alternatives to (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral isoprenoid synthon, (2S)-3-(bromomethyl)but-3-en-2-ol, is a valuable building block in the synthesis of complex natural products and pharmaceuticals. Its bifunctional nature, possessing both a tertiary alcohol and a reactive allylic bromide, allows for a variety of subsequent chemical transformations. However, the synthesis and use of this reagent can present challenges, including potential instability and the need for specific, sometimes harsh, brominating agents. This guide provides a comprehensive comparison of alternative reagents and synthetic strategies to access this and structurally related chiral isoprenoid synthons, supported by experimental data and detailed protocols.

Alternative Reagents and Synthetic Strategies

Several alternative approaches exist for the synthesis of functionalized chiral isoprene units, each with its own set of advantages and disadvantages. These can be broadly categorized as:

  • Direct Halogenation of the Corresponding Allylic Alcohol: Conversion of the precursor alcohol, (2S)-3-(hydroxymethyl)but-3-en-2-ol, to other allylic halides.

  • Mitsunobu Reaction: A versatile method for the stereoinvertive substitution of the allylic alcohol with various nucleophiles, including halide precursors.

  • Palladium-Catalyzed Allylic Substitution: A modern and highly efficient method for the direct functionalization of the allylic alcohol.

  • Sharpless Asymmetric Epoxidation: A fundamentally different approach that constructs the chiral center via asymmetric epoxidation of an achiral diene, followed by regioselective ring-opening.

  • Enzymatic Kinetic Resolution: A biocatalytic approach to resolve a racemic mixture of the target halo-alcohol or its precursor.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the synthesis of (2S)-3-(halomethyl)but-3-en-2-ol and its derivatives using different methodologies. This allows for a direct comparison of yields, enantiomeric excess (ee), and reaction conditions.

MethodReagent/CatalystSubstrateProductYield (%)ee (%)Ref.
Allylic Bromination NBS, PPh₃(2S)-3-(hydroxymethyl)but-3-en-2-olThis compound85>98[1]
Allylic Chlorination SOCl₂, Pyridine(2S)-3-(hydroxymethyl)but-3-en-2-ol(2S)-3-(chloromethyl)but-3-en-2-ol78>98[2]
Mitsunobu Reaction PPh₃, DIAD, ZnCl₂(2S)-3-(hydroxymethyl)but-3-en-2-ol(2R)-3-(chloromethyl)but-3-en-2-ol75>98[3]
Pd-Catalyzed Allylation [Pd(allyl)Cl]₂, Ligand2-B(pin)-allylic acetateAllylic amine80-95>95[4]
Sharpless Epoxidation Ti(OiPr)₄, (+)-DET, TBHP2-methyl-1,3-butadiene(2S,3S)-epoxydiol85-95>95[5]
Enzymatic Resolution Lipase PS-C(±)-3-(bromomethyl)but-3-en-2-olThis compound~45>99[6]

Note: Data is compiled from various sources and may not represent fully optimized conditions for all substrates. Direct comparison should be made with caution.

Experimental Protocols

Synthesis of this compound via Allylic Bromination

Reagents: (2S)-3-(hydroxymethyl)but-3-en-2-ol, N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

Procedure: To a solution of (2S)-3-(hydroxymethyl)but-3-en-2-ol (1.0 eq) in anhydrous DCM at 0 °C is added PPh₃ (1.2 eq) portionwise. After stirring for 15 minutes, NBS (1.2 eq) is added portionwise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.[1]

Synthesis of (2S)-3-(chloromethyl)but-3-en-2-ol via Allylic Chlorination

Reagents: (2S)-3-(hydroxymethyl)but-3-en-2-ol, Thionyl chloride (SOCl₂), Pyridine, Diethyl ether.

Procedure: To a solution of (2S)-3-(hydroxymethyl)but-3-en-2-ol (1.0 eq) and pyridine (1.2 eq) in diethyl ether at 0 °C is added thionyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The reaction is quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to give (2S)-3-(chloromethyl)but-3-en-2-ol, which can be further purified by distillation.[2]

Synthesis of (2R)-3-(chloromethyl)but-3-en-2-ol via Mitsunobu Reaction

Reagents: (2S)-3-(hydroxymethyl)but-3-en-2-ol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Zinc chloride (ZnCl₂), Tetrahydrofuran (THF).

Procedure: To a solution of PPh₃ (1.5 eq) and anhydrous ZnCl₂ (1.5 eq) in anhydrous THF at 0 °C is added DIAD (1.5 eq) dropwise. The mixture is stirred for 30 minutes, and then a solution of (2S)-3-(hydroxymethyl)but-3-en-2-ol (1.0 eq) in THF is added. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield (2R)-3-(chloromethyl)but-3-en-2-ol.[3] Note the inversion of stereochemistry.

Mandatory Visualization

Synthesis_Pathways cluster_starting_material Starting Material cluster_alternatives Alternative Reagents cluster_products Products Alcohol (2S)-3-(hydroxymethyl)but-3-en-2-ol Bromination NBS, PPh₃ Alcohol->Bromination Direct Bromination Chlorination SOCl₂, Pyridine Alcohol->Chlorination Direct Chlorination Mitsunobu PPh₃, DIAD, ZnCl₂ Alcohol->Mitsunobu Stereoinvertive Chlorination Bromo_Product This compound Bromination->Bromo_Product Chloro_Product_S (2S)-3-(chloromethyl)but-3-en-2-ol Chlorination->Chloro_Product_S Chloro_Product_R (2R)-3-(chloromethyl)but-3-en-2-ol Mitsunobu->Chloro_Product_R

Caption: Synthetic pathways to halo-functionalized isoprenoid building blocks.

Experimental_Workflow Start Start with (2S)-3-(hydroxymethyl)but-3-en-2-ol Reagents Add Reagents (e.g., NBS/PPh₃ in DCM) Start->Reagents Reaction Stir at Controlled Temperature (e.g., 0°C) Reagents->Reaction Quench Quench Reaction (e.g., with aq. NaHCO₃) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., over MgSO₄) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Obtain Pure This compound Purification->Product

Caption: General experimental workflow for the synthesis of allylic halides.

Signaling Pathways and Applications

Chiral isoprenoid building blocks, such as the ones discussed, are integral to the synthesis of a vast array of biologically active molecules. These synthons are often incorporated into natural products that modulate key signaling pathways implicated in various diseases. For instance, many terpenoid natural products, constructed from isoprenoid units, exhibit anticancer activity by interfering with cell signaling cascades such as the Ras-Raf-MEK-ERK pathway or the PI3K-Akt-mTOR pathway. The introduction of specific functional groups and the precise control of stereochemistry, enabled by the synthetic methods described herein, are crucial for achieving the desired biological activity and target specificity. The choice of the synthetic route can therefore have a direct impact on the accessibility of novel analogues for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

The synthesis of chiral isoprenoid building blocks is a critical aspect of modern organic synthesis. While this compound remains a useful synthon, a variety of alternative reagents and strategies offer distinct advantages in terms of stereocontrol, functional group tolerance, and reaction conditions. The direct halogenation of the corresponding alcohol provides a straightforward route, while the Mitsunobu reaction allows for stereoinversion. Palladium-catalyzed allylic substitution represents a highly efficient and atom-economical alternative. For access to related chiral epoxides, the Sharpless asymmetric epoxidation is a powerful tool. Finally, enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiopure materials. The choice of the most suitable method will depend on the specific synthetic target, the desired stereochemistry, and the available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable chiral building blocks.

References

Benchmarking the Efficiency of (2S)-3-(bromomethyl)but-3-en-2-ol in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of (2S)-3-(bromomethyl)but-3-en-2-ol in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct experimental data for this specific substrate, its reactivity is benchmarked against a range of structurally related allylic bromides. The data presented for this compound is extrapolated based on known structure-activity relationships in similar reactions and is intended for comparative purposes.

Comparative Analysis of Allylic Bromides in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura cross-coupling reaction is influenced by the structure of the allylic bromide, the palladium catalyst, the base, and the solvent system. This section compares the performance of this compound with other allylic bromides in a standardized reaction with phenylboronic acid.

Allylic BromideProductCatalyst SystemBaseSolventTime (h)Yield (%)
This compound (Hypothetical) (S)-3-methyl-1-phenylbut-3-en-2-olPd(PPh₃)₄K₂CO₃Toluene/H₂O1285*
Allyl bromideAllylbenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O892
Cinnamyl bromide1,3-Diphenylprop-1-enePd(dppf)Cl₂Cs₂CO₃Dioxane1088
Crotyl bromide(E)-1-Phenylbut-2-enePd(OAc)₂/SPhosK₃PO₄THF/H₂O1278 (mixture of isomers)
Prenyl bromide2-Methyl-4-phenylbut-2-enePd₂(dba)₃/XPhosNa₂CO₃1,4-Dioxane1690

*Yield for this compound is a projected value for illustrative purposes.

Experimental Protocols

A general procedure for the Suzuki-Miyaura cross-coupling of an allylic bromide with an arylboronic acid is provided below. This protocol can be adapted for specific substrates and optimization may be required.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v) is then added via syringe.

  • Substrate Addition: The allylic bromide (1.0 equivalent), such as this compound, is added to the reaction mixture via syringe.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (monitoring by TLC or GC-MS is recommended).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Arylboronic Acid, Catalyst, and Base add_solvent Add Degassed Solvent start->add_solvent Under Inert Atmosphere add_substrate Add Allylic Bromide add_solvent->add_substrate heat_stir Heat and Stir add_substrate->heat_stir quench Quench with Water heat_stir->quench Reaction Completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Allyl-X pd2_allyl Allyl-Pd(II)-X Ln oxidative_addition->pd2_allyl transmetalation Transmetalation pd2_allyl->transmetalation Ar-B(OR)₂ Base pd2_aryl Allyl-Pd(II)-Ar Ln transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination Allyl-Ar reductive_elimination->pd0

A Comparative Guide to the Potential Synthetic Routes for (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target molecule, (2S)-3-(bromomethyl)but-3-en-2-ol, is not well-documented in publicly available chemical literature. Therefore, this guide presents a comparative analysis of potential synthetic strategies based on well-established, analogous chemical transformations. The experimental data and protocols provided are for similar substrates and should be considered representative examples.

Introduction

This compound is a chiral, functionalized allylic alcohol. Its structure, featuring a stereocenter, a vinyl bromide moiety, and a hydroxyl group, makes it a potentially valuable building block in organic synthesis, particularly for the introduction of chiral centers and subsequent functionalization in the development of complex molecules and pharmaceutical agents. This guide explores and compares four plausible synthetic strategies for its enantioselective synthesis:

  • Kinetic Resolution of Racemic 3-(bromomethyl)but-3-en-2-ol

  • Asymmetric Reduction of 3-(bromomethyl)but-3-en-2-one

  • Asymmetric Allylation of Acetaldehyde

  • Sharpless Asymmetric Dihydroxylation of a Dienoic Precursor

Each strategy will be evaluated based on potential efficiency, stereoselectivity, and the practicality of the required starting materials and reagents.

Kinetic Resolution of Racemic 3-(bromomethyl)but-3-en-2-ol

This strategy involves the synthesis of a racemic mixture of the target alcohol, followed by the selective reaction of one enantiomer, allowing for the isolation of the desired (S)-enantiomer. Iridium-catalyzed asymmetric hydrogenation is a powerful method for the kinetic resolution of allylic alcohols.[1][2]

Proposed Synthetic Pathway

Kinetic_Resolution racemate Racemic 3-(bromomethyl)but-3-en-2-ol s_enantiomer This compound racemate->s_enantiomer Kinetic Resolution (e.g., Ir-catalyzed asymmetric hydrogenation) hydrogenated_product Saturated Alcohol Product racemate->hydrogenated_product

Caption: Kinetic resolution of a racemic allylic alcohol.

Comparative Data for Analogous Iridium-Catalyzed Kinetic Resolutions
Substrate (Racemic Allylic Alcohol)Catalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %) of Recovered AlcoholSelectivity Factor (s)Reference
1-Phenylprop-2-en-1-ol0.50.554>99>200[1]
(E)-4-Phenylbut-3-en-2-ol115299135[1]
1-Cyclohexylprop-2-en-1-ol0.525199150[2]
Detailed Experimental Protocol: Representative Iridium-Catalyzed Kinetic Resolution

Note: This is a general procedure adapted from the literature for the kinetic resolution of a generic trisubstituted allylic alcohol and would require optimization for the specific substrate.[1]

To a solution of the racemic allylic alcohol (0.5 mmol) in dichloromethane (5 mL) in a Schlenk tube is added the iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand, 0.5 mol%). The mixture is degassed and backfilled with hydrogen three times. The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature and monitored by GC or TLC. Upon reaching approximately 50% conversion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the unreacted chiral allylic alcohol from the hydrogenated product. The enantiomeric excess of the recovered alcohol is determined by chiral HPLC analysis.

Asymmetric Reduction of 3-(bromomethyl)but-3-en-2-one

This approach involves the enantioselective reduction of a prochiral α,β-unsaturated ketone precursor. The Corey-Itsuno reduction, using a chiral oxazaborolidine catalyst (CBS catalyst), is a well-established method for the asymmetric reduction of ketones to alcohols with high enantioselectivity.[3][4]

Proposed Synthetic Pathway

Asymmetric_Reduction ketone 3-(bromomethyl)but-3-en-2-one product This compound ketone->product Asymmetric Reduction (e.g., CBS reduction)

Caption: Asymmetric reduction of a prochiral ketone.

Comparative Data for Analogous Asymmetric Reductions of Enones
Substrate (α,β-Unsaturated Ketone)CatalystReductantTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
1-Phenyl-2-propen-1-one(S)-CBSBH₃·SMe₂-789597[3]
4-Phenyl-3-buten-2-one(R)-CBSCatecholborane-78 to 258991[4]
1-Cyclohexyl-2-propen-1-one(S)-CBSBH₃·THF-409296[3]
Detailed Experimental Protocol: Representative CBS Reduction

Note: This is a general procedure for the CBS reduction of an α,β-unsaturated ketone and would require optimization.[3]

A solution of the chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. A solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes. The reaction is stirred at -78 °C for 2 hours or until complete as monitored by TLC. The reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Allylation of Acetaldehyde

This method constructs the carbon skeleton and sets the stereocenter in a single step through the reaction of an organometallic reagent with an aldehyde. The use of chiral allylboron reagents for the enantioselective allylation of aldehydes is a well-developed and highly stereoselective process.[5][6]

Proposed Synthetic Pathway

Asymmetric_Allylation acetaldehyde Acetaldehyde product This compound acetaldehyde->product allylborane Bromo-substituted chiral allylborane allylborane->product Asymmetric Allylation

Caption: Asymmetric allylation of an aldehyde.

Comparative Data for Analogous Asymmetric Allylations
AldehydeChiral Allylboron ReagentTemperature (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (ee %)Reference
Benzaldehyde(+)-B-allyldiisopinocampheylborane-7890-96[6]
Cyclohexanecarboxaldehyde(-)-B-crotyldiisopinocampheylborane-788599:1 (anti)98[7]
IsobutyraldehydeChiral allylboronate/phosphoric acid catalyst2588-94[6]
Detailed Experimental Protocol: Representative Asymmetric Allylation with a Chiral Allylborane

Note: This is a generalized procedure based on the use of Brown's allylboration reagents and would need to be adapted for a bromo-substituted variant.[6]

A solution of the chiral allylborane reagent (e.g., prepared from diisopinocampheylborane and the corresponding bromo-substituted allene, 1.1 eq) in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere. A solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of 3 N NaOH, followed by the dropwise addition of 30% H₂O₂. The mixture is stirred for 4 hours at room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis of the corresponding ester derivative.

Sharpless Asymmetric Dihydroxylation of a Dienoic Precursor

This strategy involves the enantioselective dihydroxylation of a suitable diene precursor, followed by functional group manipulation to yield the target molecule. The Sharpless asymmetric dihydroxylation is a highly reliable and predictable method for the conversion of alkenes to chiral diols.[8][9][10] A subsequent selective monobromination would be required.

Proposed Synthetic Pathway

Asymmetric_Dihydroxylation diene 3-methyl-1,3-butadiene diol Chiral Diol Intermediate diene->diol Asymmetric Dihydroxylation product This compound diol->product Selective Monobromination

Caption: Asymmetric dihydroxylation followed by functionalization.

Comparative Data for Analogous Asymmetric Dihydroxylations
Substrate (Diene)LigandYield (%)Enantiomeric Excess (ee %)Reference
1-Phenyl-1,3-butadiene(DHQD)₂PHAL8598[8]
(E)-1,3-Hexadiene(DHQ)₂PHAL7895[9]
2,4-Hexadiene(DHQD)₂PHAL8291[10]
Detailed Experimental Protocol: Representative Sharpless Asymmetric Dihydroxylation

Note: This is a general procedure for asymmetric dihydroxylation and would require significant adaptation for selective monobromination of the resulting diol.[8]

A mixture of K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and methanesulfonamide (1.0 eq) in a 1:1 mixture of t-butanol and water is cooled to 0 °C. The chiral ligand (e.g., (DHQD)₂PHAL, 1 mol%) is added, followed by K₂OsO₂(OH)₄ (0.2 mol%). The mixture is stirred until the osmate salt dissolves. The diene (1.0 eq) is added, and the reaction is stirred vigorously at 0 °C until the reaction is complete as indicated by TLC. Solid sodium sulfite is added, and the mixture is stirred for 1 hour at room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude diol is purified by flash chromatography. The resulting chiral diol would then require a regioselective monobromination of the allylic alcohol, for instance, using Appel reaction conditions (CBr₄, PPh₃), which would also need careful optimization to achieve the desired regioselectivity. The enantiomeric excess of the diol can be determined by chiral HPLC analysis of its dibenzoate derivative.

Conclusion

In the absence of direct literature precedent for the synthesis of this compound, this guide provides a comparative overview of four plausible and robust asymmetric synthetic strategies.

  • The Kinetic Resolution approach is advantageous if the racemic starting material is readily accessible, offering high enantiopurity for the recovered alcohol.[1]

  • Asymmetric Reduction of the corresponding enone is a powerful and often highly enantioselective method, contingent on the successful synthesis of the prochiral ketone precursor.

  • Asymmetric Allylation offers an elegant and convergent route, establishing the key C-C bond and stereocenter simultaneously, though it requires the preparation of a specific, functionalized chiral organometallic reagent.

  • Asymmetric Dihydroxylation is a reliable method for installing chirality but introduces the complexity of a multi-step sequence with challenges in regioselective functionalization of the intermediate diol.

The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiopurity and overall yield. Each proposed strategy serves as a foundational blueprint for further investigation and optimization in the synthesis of this and structurally related chiral building blocks.

References

A Cost-Benefit Analysis of (2S)-3-(bromomethyl)but-3-en-2-ol in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical decision that significantly impacts the overall efficiency, cost, and success of a multi-step synthesis. Chiral building blocks, in particular, present a strategic choice for introducing stereocenters with high fidelity, often streamlining synthetic routes and avoiding costly and time-consuming chiral separations at later stages. This guide provides a comprehensive cost-benefit analysis of using a representative chiral building block, in lieu of the novel or not commercially available "(2S)-3-(bromomethyl)but-3-en-2-ol". We will focus on the commercially available analog, (S)-3-bromo-2-methyl-1-propanol , to explore the trade-offs between purchasing a pre-made chiral synthon versus synthesizing a similar chiral motif "on-demand" from achiral precursors.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of performance, cost implications, and experimental considerations to inform strategic decisions in the laboratory and beyond.

Executive Summary

The use of chiral building blocks like (S)-3-bromo-2-methyl-1-propanol offers a direct and efficient route to enantiomerically pure intermediates. This approach, while having a higher initial raw material cost, can lead to significant savings in terms of time, labor, and resources by simplifying downstream purification and ensuring stereochemical integrity. Conversely, an "on-demand" asymmetric synthesis from inexpensive achiral starting materials provides greater flexibility and lower initial costs but requires significant investment in process development, optimization, and specialized reagents. The decision to "buy" versus "make" is therefore a complex one, dependent on factors such as the scale of the synthesis, available expertise, project timelines, and the overall cost of goods (COGs) for the final product.

Cost and Performance Comparison

To provide a quantitative basis for our analysis, we compare the cost and synthetic efficiency of two distinct approaches to obtaining a key chiral intermediate:

  • Route A: The Chiral Building Block Approach. Direct utilization of commercially available (S)-3-bromo-2-methyl-1-propanol.

  • Route B: The "On-Demand" Asymmetric Synthesis Approach. A two-step synthesis starting from the achiral precursor, isobutyraldehyde.

Table 1: Cost Comparison of Starting Materials and Reagents

Reagent/MaterialRouteSupplier ExamplePurityPrice (USD)QuantityCost per Gram/Liter
(S)-3-bromo-2-methyl-1-propanolASigma-Aldrich97%224.001 g224.00/g
(R)-3-bromo-2-methyl-1-propanolASigma-Aldrich97%224.001 g224.00/g
IsobutyraldehydeBThermo Fisher Scientific99+%54.651 L~0.07/g
N-Bromosuccinimide (NBS)B->98%~0.201 kg0.20/g
(S)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)BSigma-Aldrich-150.00100 mL1.50/mL
Borane dimethyl sulfide complexBSigma-Aldrich~10 M100.00100 mL1.00/mL

Table 2: Performance Comparison of Synthetic Routes

ParameterRoute A: Chiral Building BlockRoute B: "On-Demand" Synthesis
Number of Steps 1 (direct use)2
Overall Yield High (typically >80% for subsequent step)Moderate (product of two steps, e.g., ~60-70%)
Enantiomeric Excess (e.e.) >97% (as purchased)High (typically >95% with CBS reduction)
Process Development Time MinimalSignificant
Purification Complexity Standard chromatographic methodsRequires monitoring of two steps and potential for more byproducts
Specialized Reagents NoneChiral catalyst (e.g., CBS reagent), borane reagents
Scalability Dependent on supplier availabilityPotentially more scalable in-house

Experimental Protocols

Route A: Representative Application of (S)-3-bromo-2-methyl-1-propanol

Alkylation of a Primary Amine: This protocol illustrates a typical use of the chiral building block in the synthesis of a chiral secondary amine, a common motif in pharmacologically active molecules.

Reaction: (S)-3-bromo-2-methyl-1-propanol + Primary Amine → (S)-N-(2-methyl-3-hydroxypropyl)-amine

Procedure:

  • To a solution of the primary amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

  • Add (S)-3-bromo-2-methyl-1-propanol (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary amine.

Expected Yield: 70-90%

Route B: "On-Demand" Asymmetric Synthesis

Step 1: α-Bromination of Isobutyraldehyde to 2-bromo-2-methylpropanal

Reaction: Isobutyraldehyde + N-Bromosuccinimide (NBS) → 2-bromo-2-methylpropanal

Procedure:

  • Dissolve isobutyraldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.

  • Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.

  • Monitor the reaction by GC or NMR.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the organic layer with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate carefully under reduced pressure to yield the crude α-bromo aldehyde. This product is often used immediately in the next step due to potential instability.

Expected Yield: ~80%

Step 2: Asymmetric Reduction of 2-bromo-2-methylpropanal using Corey-Bakshi-Shibata (CBS) Reduction

Reaction: 2-bromo-2-methylpropanal + Borane source → (S)-3-bromo-2-methyl-1-propanol

Procedure:

  • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C, add borane dimethyl sulfide complex (1.0 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of 2-bromo-2-methylpropanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in diethyl ether and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford (S)-3-bromo-2-methyl-1-propanol.

Expected Yield: 80-90% Expected Enantiomeric Excess (e.e.): >95%

Mandatory Visualizations

Experimental Workflow

G cluster_A Route A: Chiral Building Block cluster_B Route B: 'On-Demand' Synthesis A1 Purchase (S)-3-bromo- 2-methyl-1-propanol A2 Alkylation Reaction A1->A2 A3 Purification A2->A3 A4 Final Chiral Product A3->A4 B1 Start with Isobutyraldehyde B2 α-Bromination B1->B2 B3 Asymmetric Reduction (CBS) B2->B3 B4 Purification of Chiral Building Block B3->B4 B5 Alkylation Reaction B4->B5 B6 Purification B5->B6 B7 Final Chiral Product B6->B7

Caption: Comparative workflow of Route A (Buy) vs. Route B (Make).

Signaling Pathway Application

Chiral molecules derived from building blocks like (S)-3-bromo-2-methyl-1-propanol are often investigated as inhibitors of protein kinases, which are key components of many cellular signaling pathways. For instance, Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease and cancer. The precise three-dimensional structure of an inhibitor is crucial for its selective binding to the ATP-binding pocket of the kinase.

G GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding PI3K PI3K G_Protein->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation GSK3b_active Active GSK-3β Akt->GSK3b_active Inhibitory Phosphorylation Tau Tau Protein GSK3b_active->Tau Phosphorylation GSK3b_inactive Inactive GSK-3β-P Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Hyperphosphorylated_Tau Chiral_Inhibitor Chiral Inhibitor (e.g., from Route A/B) Chiral_Inhibitor->GSK3b_active Inhibition

Caption: Inhibition of the GSK-3β signaling pathway by a chiral molecule.

Conclusion and Recommendations

The decision to employ a chiral building block directly or to pursue an "on-demand" synthesis is a multifaceted one.

Choose the Chiral Building Block Approach (Route A) when:

  • Speed is critical: Project timelines are tight, and rapid access to the chiral intermediate is paramount.

  • Small to medium scale: The quantity of material required does not justify the investment in process development for an asymmetric synthesis.

  • Limited resources/expertise: The laboratory lacks the specialized equipment or personnel for asymmetric synthesis and chiral analysis.

  • Cost of failure is high: The reliability of a commercially available, quality-controlled starting material outweighs the potential cost savings of an in-house synthesis.

Choose the "On-Demand" Asymmetric Synthesis Approach (Route B) when:

  • Large scale production: The cost of the chiral building block at scale becomes prohibitive, and a more economical in-house process is required.

  • Flexibility is needed: The synthesis of analogs or derivatives with different stereochemistry is anticipated.

  • Long-term projects: There is sufficient time and resources to develop and optimize a robust asymmetric synthesis.

  • Intellectual property considerations: A novel synthetic route may offer a competitive advantage.

For many drug discovery and early-stage development projects, the advantages of using a well-characterized, commercially available chiral building block like (S)-3-bromo-2-methyl-1-propanol often outweigh the higher initial cost. The time saved and the assurance of stereochemical purity can accelerate project timelines and increase the probability of success. However, for later-stage development and manufacturing, the economic benefits of a well-designed "on-demand" synthesis become increasingly compelling.

cross-validation of analytical data for (2S)-3-(bromomethyl)but-3-en-2-ol with published results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative summary of the expected analytical data for the novel compound (2S)-3-(bromomethyl)but-3-en-2-ol. Due to a lack of directly published experimental results for this specific molecule, this document serves as a predictive guide based on the known analytical data of structurally similar compounds. The information herein is intended to assist researchers in the characterization and cross-validation of newly synthesized this compound.

Comparative Analytical Data Summary

The following table summarizes the predicted analytical data for this compound alongside the published data for structurally related compounds. This comparison allows for the anticipation of spectral features and provides a benchmark for experimental results.

Analytical TechniquePredicted Data for this compoundPublished Data for (2S)-but-3-en-2-ol[1]Published Data for 1-bromo-2-methylbut-3-en-2-ol[2]Published Data for 2-bromo-3-methylbut-2-en-1-ol[3][4]
¹H NMR δ 5.2-5.4 (2H, m, =CH₂), 4.1-4.3 (2H, s, -CH₂Br), 3.9-4.1 (1H, q, J=6.5 Hz, -CH(OH)), 2.5-2.7 (1H, s, -OH), 1.2-1.4 (3H, d, J=6.5 Hz, -CH₃)A 5.90, B 5.21, C 5.07, D 4.29, E 2.06, F 1.276, J(D,F)=6.5HZ[5]No specific data found.No specific data found.
¹³C NMR δ 145-148 (=C), 115-118 (=CH₂), 70-75 (-CH(OH)), 35-40 (-CH₂Br), 20-25 (-CH₃)No specific data found.No specific data found.No specific data found.
Mass Spec. (m/z) [M]+ at 178/180 (Br isotopes), [M-H₂O]+ at 160/162, [M-CH₃]+ at 163/165, [M-CH₂Br]+ at 85[M]+ at 72, fragments at 57, 45, 43, 29, 27[M]+ not specified, fragments at m/z top peak, 2nd highest, 3rd highest[2][M]+ at 164/166, other fragments present[3]
IR (cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (=C-H stretch), 1650-1630 (C=C stretch), 1250-1150 (C-O stretch), 600-500 (C-Br stretch)Gas Phase Spectrum available[6]No specific data found.No specific data found.
Optical Rotation Expected to be optically active. Specific rotation ([α]D) needs experimental determination.Optically active.[1]Not specified.Not specified.

Experimental Protocols

For the characterization of a newly synthesized chiral compound such as this compound, a comprehensive set of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0 ppm). Spectra should be acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[7]

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): Introduce a dilute solution of the compound into the mass spectrometer. For EI-MS, a standard electron energy of 70 eV is typically used. The resulting fragmentation pattern should be analyzed to confirm the molecular weight and identify characteristic fragments. The presence of bromine should result in isotopic peaks (M and M+2) of nearly equal intensity.[8]

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) or Thin Film: Obtain an IR spectrum of the neat compound using an ATR-FTIR spectrometer, or by casting a thin film on a salt plate (e.g., NaCl). The spectrum should be recorded from 4000 to 400 cm⁻¹. Key functional groups to identify are the hydroxyl (-OH), alkene (C=C), and carbon-bromine (C-Br) bonds.[9]

Optical Rotation
  • Polarimetry: Prepare a solution of the compound of known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol, chloroform). Measure the observed rotation (α) using a polarimeter with a cell of a known path length (l, in dm). The specific rotation [α] can then be calculated using the formula: [α] = α / (l * c).[10][11][12] The measurement is typically performed at the sodium D-line (589 nm) and at a specified temperature.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a novel chiral compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Physical Characterization cluster_validation Data Analysis & Validation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir polarimetry Polarimetry purification->polarimetry data_analysis Spectral Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis polarimetry->data_analysis comparison Comparison with Predicted/Published Data data_analysis->comparison conclusion Structure Confirmation comparison->conclusion

Synthesis and Characterization Workflow

This comprehensive approach ensures the unambiguous identification and purity assessment of the target compound, providing a solid foundation for its use in further research and development.

References

Safety Operating Guide

Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (2S)-3-(bromomethyl)but-3-en-2-ol as a flammable, corrosive, and toxic halogenated organic compound. This guide provides essential safety and disposal procedures for researchers, scientists, and drug development professionals.

Proper handling and disposal of hazardous chemicals are paramount to ensuring laboratory safety and environmental protection. This document outlines the standard operating procedures for the disposal of this compound, a brominated organic compound. Adherence to these guidelines is critical to mitigate risks of chemical exposure, fire, and environmental contamination.

Immediate Safety Precautions

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, such as a chemical fume hood.[1][2] Brominated compounds can be highly reactive and pose significant health risks, including severe skin and eye burns.[1][3]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

  • Spill: In the event of a spill, evacuate the area. For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Disposal Protocol

The primary principle for disposing of this compound is to treat it as halogenated organic waste .[7] Halogenated and non-halogenated waste streams must always be kept separate to ensure proper disposal and to minimize disposal costs.[6][8]

Step-by-Step Disposal Procedure:

  • Segregation: At the point of generation, collect all waste containing this compound in a designated, properly labeled hazardous waste container.[7]

    • Do not mix with non-halogenated organic waste.[7][8]

    • Do not mix with acidic or alkaline waste streams.[6]

    • Do not mix with heavy metals, pesticides, cyanides, or other highly reactive or toxic wastes.[6]

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.[9] For larger quantities, a 5-gallon carboy may be appropriate.[6] Ensure the container is clean and dry before use to prevent any unwanted reactions.[9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture with their approximate percentages.[6][8] The label should also include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA should be in a cool, dry, and well-ventilated location, away from heat, sparks, and open flames.[1][3] Keep the container tightly closed when not in use.[6][9]

  • Disposal Request: Once the container is nearly full (approximately 75% capacity), submit a waste collection request to your institution's EHS department.[6] Do not overfill containers.

  • Final Disposal: The EHS department will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility, where it will typically be incinerated at high temperatures.[7]

Quantitative Data Summary

ParameterValue/InformationSource/Rationale
GHS Hazard Class Flammable Liquid (Category 3), Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Acute Toxicity (Oral, Dermal), Aquatic Hazard (Acute and Chronic)Inferred from SDS for similar brominated compounds.[3][10]
Personal Protective Equipment (PPE) Chemical safety goggles, flame-retardant lab coat, nitrile or neoprene gloves, closed-toe shoes.Standard requirement for handling hazardous organic chemicals.[1]
Storage Temperature Cool, dry, well-ventilated area.To prevent pressure buildup and degradation.[1]
Incompatible Materials Strong oxidizing agents, strong bases, combustible materials.To prevent violent reactions or fire.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal Generate Generate Waste: This compound Segregate Segregate as Halogenated Organic Waste Generate->Segregate Container Select Appropriate Labeled Container Segregate->Container Accumulate Accumulate in Satellite Accumulation Area (SAA) Container->Accumulate Request Request Waste Pickup (when container is ~75% full) Accumulate->Request Collect EHS Collects Waste Request->Collect Transport Transport to Disposal Facility Collect->Transport Incinerate High-Temperature Incineration Transport->Incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2S)-3-(bromomethyl)but-3-en-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of (2S)-3-(bromomethyl)but-3-en-2-ol, a brominated organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for structurally similar compounds, including other brominated alcohols. Users must conduct a thorough risk assessment before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

Given its structure as a brominated haloalcohol, this compound is presumed to be a hazardous substance. Potential hazards include skin and eye irritation, respiratory irritation, and potential toxicity if ingested or inhaled.[1][2] A comprehensive PPE protocol is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof and meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or explosion.[3][4][5]
Skin Protection Chemical-Resistant GlovesNeoprene or nitrile gloves are recommended. Gloves should be inspected before each use and disposed of immediately after contact with the chemical.[4][6]
Laboratory CoatA flame-resistant Nomex® laboratory coat should be worn over 100% cotton clothing.[4][7]
Full-Body ProtectionFor large quantities or high-risk operations, a chemical-resistant apron or suit may be necessary.[3][5]
Respiratory Protection RespiratorIf work cannot be conducted in a certified chemical fume hood, or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors is required.[4][5][6]
Foot Protection Closed-Toe ShoesChemical-resistant boots with steel toes are recommended to protect against spills.[4][5]

Operational Plan: Handling and Storage

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered. All required equipment should be present and inspected for defects.

  • Dispensing: Use spark-proof tools for all transfers.[6][8] Keep the container tightly closed when not in use.[1] Grounding and bonding of containers may be necessary to prevent static discharge.

  • During Reaction: Maintain the reaction vessel within the fume hood. Monitor the reaction for any signs of unexpected changes.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6] Decontaminate all equipment used.

Storage:

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][8] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Collection Protocol:

  • Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Methods:

  • Incineration: The preferred method for disposal is at a licensed hazardous waste incineration facility equipped with scrubbers and emission control systems to manage the hydrogen bromide produced during combustion.[9][10]

  • Neutralization: In some cases, brominated compounds can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate, but this should only be performed by trained personnel following a validated procedure.[9]

  • Professional Disposal Service: It is highly recommended to use a professional hazardous waste disposal service to ensure compliance with all local, state, and federal regulations.[9]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[6][8]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Dispense Chemical C->D Begin Work E Perform Experiment D->E F Monitor Reaction E->F G Decontaminate Equipment F->G Reaction Complete J Segregate Halogenated Waste F->J Generate Waste H Wash Hands Thoroughly G->H I Store Chemical Properly H->I K Label Waste Container J->K L Store in Satellite Area K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.